Chemical structure analysis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Title: Structural and Mechanistic Analysis of 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid in Targeted Drug Discovery Abstract: As the demand for highly selective metalloenzyme inhibitors grows, functionalized sulf...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural and Mechanistic Analysis of 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid in Targeted Drug Discovery
Abstract:
As the demand for highly selective metalloenzyme inhibitors grows, functionalized sulfamoylbenzoic acids have emerged as privileged scaffolds. This whitepaper provides an in-depth physicochemical, structural, and methodological analysis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS: 1030694-79-1). Written from the perspective of a Senior Application Scientist, this guide dissects the causality behind its structural features, outlines self-validating experimental workflows for its synthesis and evaluation, and establishes its utility in targeted drug design—specifically as a potent Carbonic Anhydrase (CA) inhibitor [1].
Understanding the baseline molecular properties of a compound is the first step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is a rationally designed molecule where every functional group serves a specific biophysical purpose.
Quantitative Molecular Data
The following table summarizes the core computational and physicochemical parameters of the compound, which dictate its solubility, permeability, and target engagement [1].
Property
Value
Mechanistic Implication
CAS Number
1030694-79-1
Unique chemical identifier.
Molecular Formula
C13H9F2NO4S
Defines the exact mass and isotopic distribution.
Molecular Weight
313.28 g/mol
Optimal for small-molecule drug space (Lipinski’s Rule of 5 compliant).
LogP
2.46
Indicates balanced lipophilicity, ensuring membrane permeability while retaining aqueous solubility.
Crucial for anchoring the molecule to the target enzyme's active site (e.g., Thr199 in CAs).
H-Bond Acceptors
3
Facilitates secondary interactions with the solvent or receptor backbone.
Rotatable Bonds
4
Provides sufficient conformational flexibility to adapt to the target binding pocket without excessive entropic penalty.
The Causality of Structural Design (SAR Logic)
The architecture of this molecule is a masterclass in the "tail approach" to drug design [2].
The Sulfamoyl Group (
SO2NH
): This is the primary Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic
Zn2+
ion, displacing the zinc-bound water molecule and halting catalytic activity [3].
The 2-Fluorobenzoic Acid Core: The carboxylic acid provides necessary aqueous solubility. The fluorine atom at the ortho position (2-fluoro) is not arbitrary; its strong electron-withdrawing nature lowers the
pKa
of the adjacent carboxylic acid, ensuring it is fully ionized at physiological pH. Furthermore, dipole-dipole repulsion between the C-F bond and the carbonyl oxygen locks the carboxylate into a specific conformation, reducing entropic loss upon binding.
The 3-Fluorophenyl Tail: This moiety extends into the hydrophobic half of the enzyme's active site. The meta-fluorine substitution enhances lipophilicity and metabolic stability (preventing cytochrome P450-mediated oxidation at that position) while fine-tuning the electron density of the sulfonamide nitrogen, thereby modulating its zinc-binding affinity.
Caption: Pharmacophoric mapping and target binding interactions of the compound.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls and explain the why behind the how.
Chemical Synthesis (Amidation Workflow)
The synthesis relies on the reaction between an activated sulfonyl chloride and an aniline derivative.
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-fluoroaniline (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM. Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.
Activation & Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 5-(chlorosulfonyl)-2-fluorobenzoic acid (1.0 eq) dropwise. Causality: The low temperature is critical to suppress the competitive hydrolysis of the highly reactive sulfonyl chloride by any trace ambient moisture.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1).
Quenching & Extraction: Quench the reaction with 1N HCl (aq) to neutralize excess pyridine. Extract the organic layer with DCM (3x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from hot ethanol/water to yield pure 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid. Validate purity (>95%) via LC-MS and
1H
-NMR.
In Vitro Enzymatic Screening (Stopped-Flow
CO2
Hydration Assay)
To validate the compound's efficacy as a Carbonic Anhydrase inhibitor, a stopped-flow kinetic assay is employed. This assay measures the rate of
CO2
hydration by monitoring the pH-dependent color change of an indicator [2].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M
Na2SO4
(to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.
Enzyme & Inhibitor Incubation: Prepare recombinant human CA isoforms (e.g., hCA II, hCA IX). Incubate the enzyme (10 nM final concentration) with varying concentrations of the synthesized inhibitor (0.1 nM to 10 µM) for 15 minutes at 20 °C. Self-Validating Control: Include a vehicle control (DMSO only) and a positive control (Acetazolamide) to benchmark maximum activity and standard inhibition, respectively.
Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of
CO2
-saturated water (17 mM
CO2
).
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the absorption maximum of the basic form of Phenol Red) over 10–50 milliseconds.
Kinetic Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to determine the
IC50
. Convert
IC50
to the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Caption: End-to-end workflow from chemical synthesis to kinetic evaluation.
Conclusion & Future Perspectives
2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid represents a highly tunable scaffold in medicinal chemistry. The strategic placement of fluorine atoms modulates both the electronic environment of the zinc-binding sulfonamide and the physicochemical profile of the benzoic acid core. By utilizing the rigorous synthesis and validation protocols outlined above, researchers can leverage this building block to develop highly selective inhibitors targeting tumor-associated metalloenzymes, thereby advancing the therapeutic window of next-generation oncology drugs.
References
ChemScene. 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid - General Information and Computational Data. Retrieved March 11, 2026. 1
ACS Medicinal Chemistry Letters. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Published May 23, 2024. 2
MDPI. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Published August 02, 1989 (Updated Archives). 3
The Physicochemical Paradigm of Fluorinated Sulfamoyl Benzoic Acid Derivatives: A Technical Guide for Rational Drug Design
Introduction: The "Fluorine Effect" in Sulfonamide Scaffolds Sulfamoyl benzoic acid (SBA) derivatives are foundational pharmacophores in medicinal chemistry, serving as the structural backbone for loop diuretics (e.g., f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Fluorine Effect" in Sulfonamide Scaffolds
Sulfamoyl benzoic acid (SBA) derivatives are foundational pharmacophores in medicinal chemistry, serving as the structural backbone for loop diuretics (e.g., furosemide) and primary carbonic anhydrase (CA) inhibitors. While the basic SBA scaffold provides the necessary functional groups for target engagement, its native physicochemical properties often present a bottleneck in balancing target affinity with membrane permeability.
The strategic incorporation of fluorine into the SBA aromatic ring—yielding fluorinated sulfamoyl benzoic acid (FSBA) derivatives—fundamentally rewrites the molecule's physicochemical profile. By leveraging fluorine's unique combination of high electronegativity and low polarizability, drug developers can orthogonally modulate the acid dissociation constant (
pKa
) and lipophilicity (
logP
), solving the classic permeability-affinity paradox inherent to sulfonamide drugs [1].
Mechanistic Impact of Fluorination on Physicochemical Properties
pKa
Modulation and Target Affinity
SBA derivatives possess two ionizable moieties: a carboxylic acid (
pKa1≈3.0–4.0
) and a primary sulfonamide (
pKa2≈9.5–10.5
). For metalloenzymes like carbonic anhydrase, the active pharmacophore is the deprotonated sulfonamide anion, which coordinates directly with the catalytic
Zn2+
ion in the enzyme's active site.
At a physiological pH of 7.4, a standard non-fluorinated sulfonamide is predominantly unionized (<1% anionic fraction), severely limiting target engagement. However, introducing a fluorine atom ortho or meta to the sulfonamide group exerts a powerful electron-withdrawing inductive effect (-I). This effect stabilizes the conjugate base, lowering the sulfonamide
pKa
to
≈8.0–8.5
. Consequently, the fraction of the active anionic species at physiological pH increases exponentially, driving target affinity and modulating overall drug efficacy [3].
Lipophilicity (
logP/logD
) and the Permeability Paradox
According to the pH-partition hypothesis, lowering the
pKa
to increase ionization at pH 7.4 should drastically reduce the molecule's ability to passively diffuse across lipid bilayers. Herein lies the unique utility of fluorine.
Despite its electronegativity, fluorine's low polarizability and small Van der Waals radius impart a "polar hydrophobicity" to the molecule. Fluorine substitution increases the overall lipophilicity (
logP
) of the aromatic system compared to its hydrogen counterpart. This increase in intrinsic lipophilicity counteracts the permeability penalty incurred by the higher anionic fraction, ensuring the drug remains orally bioavailable and capable of reaching intracellular targets.
Quantitative Data Summary
The table below illustrates the causality between fluorine substitution patterns and the resulting physicochemical shifts. Note how the addition of fluorine or trifluoromethyl groups systematically depresses the sulfonamide
pKa
while simultaneously elevating
logP
.
Table 1: Physicochemical Properties of Selected Sulfamoyl Benzoic Acid Derivatives
Compound
Substitution Pattern
MW ( g/mol )
pKa1
(COOH)
pKa2
(
SO2NH2
)
logP
(Octanol/Water)*
4-Sulfamoylbenzoic Acid
None
201.20
3.5
9.8
0.82
3-Fluoro-4-sulfamoylbenzoic Acid
3-Fluoro
219.19
3.4
8.6
1.15
4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
4-Cl, 2-Fluoro
253.63
2.8
8.8
1.54
3-(Trifluoromethyl)-5-sulfamoylbenzoic Acid
3-
CF3
269.20
3.2
8.2
1.88
*Values are representative approximations derived from standard potentiometric and shake-flask methodologies.
Systems-Level Visualization of the Fluorine Effect
The following diagram maps the logical workflow of how fluorine substitution translates into optimized pharmacokinetics (PK) and pharmacodynamics (PD).
Fig 1: Mechanistic pathway of fluorine substitution optimizing FSBA pharmacokinetics and pharmacodynamics.
To ensure scientific integrity, the determination of these physicochemical properties must be robust. The following protocols are designed as self-validating systems, meaning internal checks will automatically invalidate the run if fundamental chemical assumptions fail.
Causality: Fluorinated intermediates like 4-chloro-2-fluoro-5-sulfamoylbenzoic acid often exhibit poor aqueous solubility in their unionized state [2]. A standard aqueous titration will result in precipitation, yielding false
pKa
values. We utilize a cosolvent extrapolation method (Yasuda-Shedlovsky) to maintain homogeneity.
Step-by-Step Workflow:
Preparation: Prepare 1 mM solutions of the FSBA analyte in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
Reference Spiking (Self-Validation Step): Spike each solution with a highly pure Benzoic Acid standard (
pKa
= 4.20).
Titration: Titrate each mixture from pH 2.0 to 11.0 using standardized 0.1 M KOH under a nitrogen atmosphere to prevent
CO2
absorption.
Data Extrapolation: Plot the apparent
pKa
(
psKa
) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% organic solvent to determine the true aqueous
pKa
.
Validation Gate: Calculate the extrapolated aqueous
pKa
of the internal Benzoic Acid standard. If the calculated value deviates by >0.05 units from 4.20, the electrode calibration is voided, and the system must be recalibrated.
Protocol B:
logD7.4
Determination via Shake-Flask LC-UV Method
Causality:logD
at pH 7.4 is measured instead of
logP
because the carboxylic acid moiety is fully ionized at physiological pH. Fluorine's impact on permeability is best modeled when the ionization state matches the physiological environment [4].
Step-by-Step Workflow:
Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.
Sample Preparation: Dissolve the FSBA analyte in the saturated PBS phase to a known concentration (
Cinitial
, e.g., 100 µM).
Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of the saturated n-octanol into a glass vial. Shake mechanically at 25°C for 60 minutes to achieve partitioning equilibrium.
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.
Quantification: Carefully extract aliquots from both the aqueous (
Caq
) and organic (
Coct
) phases. Quantify the concentration in each phase using HPLC-UV.
Validation Gate (Mass Balance): Calculate total recovery:
(Caq×Vaq)+(Coct×Voct)
. The total molarity recovered must equal 100% ± 5% of
Cinitial
. A failure in mass balance indicates compound degradation, precipitation at the interface, or adsorption to the glassware, invalidating the run.
References
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis
ChemRxiv[Link]
Process for the preparation of furosemide (EP0788494B1)
Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution
Angewandte Chemie International Edition (via ResearchGate)[Link]
Foundational
Unlocking the Hydrogen Bonding Potential of Sulfamoyl Benzoic Acid Pharmacophores: A Technical Guide for Rational Drug Design
Introduction Sulfamoyl benzoic acid (SBA) derivatives, such as furosemide and bumetanide, are foundational to modern pharmacology. The core pharmacophore—comprising a sulfonamide group (-SO₂NH₂) and a carboxylic acid moi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sulfamoyl benzoic acid (SBA) derivatives, such as furosemide and bumetanide, are foundational to modern pharmacology. The core pharmacophore—comprising a sulfonamide group (-SO₂NH₂) and a carboxylic acid moiety (-COOH) attached to a phenyl ring—offers a dense, multidirectional hydrogen bonding (H-bonding) network. This whitepaper provides an in-depth mechanistic analysis of the SBA pharmacophore, focusing on its supramolecular chemistry, target recognition (specifically Carbonic Anhydrase), and the experimental workflows required to validate these interactions.
Structural and Electronic Basis of the SBA Pharmacophore
The unique pharmacological profile of SBA stems from its dual capacity to act as both an H-bond donor and acceptor.
The Sulfonamide Group: The -NH₂ protons are potent H-bond donors, while the sulfonyl oxygens (-SO₂) serve as strong acceptors.
The Carboxylic Acid: The -COOH group can form classic acid dimer homosynthons (e.g., R²₂(8) ring motifs) or engage in charge-assisted heterosynthons with target protein residues[1].
Halogen Interplay: In halogenated derivatives like 4-chloro-3-sulfamoylbenzoic acid, the halogen atom (e.g., Cl) can participate in halogen bonding (Cl···O), which competes with or reinforces the H-bonding network, forming complex 10-membered ring synthons[1]. Intramolecular H-bonds also stabilize specific conformations, such as the twisted S(6) and S(7) ring motifs observed in substituted sulfamoylbenzoates[2].
Causality in Drug Design: Understanding these synthons is not merely an academic exercise. The energetic penalty of breaking intramolecular H-bonds upon binding to a target must be offset by the enthalpic gain of forming intermolecular H-bonds with the receptor. Rational drug design leverages this by pre-organizing the SBA conformation to minimize the entropic cost of binding.
Target Recognition: The Carbonic Anhydrase (CA) Paradigm
The interaction between SBA derivatives and human Carbonic Anhydrase (hCA) isoforms is the gold standard for studying sulfonamide H-bonding.
Primary Anchoring: The deprotonated sulfonamide nitrogen coordinates directly to the active site Zinc ion (Zn²⁺) in a tetrahedral geometry[3].
The H-Bonding Network: The sulfonyl oxygens establish a critical hydrogen bonding network with the backbone amide of Thr199 and the side chain of Thr200[3].
Tail-Mediated Selectivity: The benzoic acid "tail" extends toward the rim of the active site cavity (the hydrophilic/hydrophobic boundary). Modifications to this tail (e.g., oxime esters or amino acid conjugations) dictate isoform selectivity (e.g., targeting tumor-associated hCA IX and XII over ubiquitous hCA I and II) by forming secondary H-bonds with residues like Gln92 or His94[3][4].
Logical mapping of SBA pharmacophore binding within the Carbonic Anhydrase active site.
Experimental Workflows for Characterizing H-Bonding
To definitively map the H-bonding potential of novel SBA derivatives, a self-validating experimental system combining mechanochemical synthesis and Single-Crystal X-Ray Diffraction (SC-XRD) is required.
Step-by-Step Methodology: Co-crystallization and SC-XRD Validation
Objective: To isolate and quantify the H-bonding and halogen-bonding synthons of SBA derivatives[1].
Co-former Selection (Rational Pairing): Select co-formers with complementary H-bond donors/acceptors (e.g., pyridine N-oxides, carboxamides) to probe the competitive binding landscape of the -SO₂NH₂ and -COOH groups.
Liquid-Assisted Grinding (LAG):
Procedure: Combine stoichiometric amounts (1:1 or 1:2) of the SBA derivative and the co-former in a stainless-steel milling jar.
Catalysis: Add a catalytic amount of solvent (e.g., 10 µL of methanol or ethyl acetate per 100 mg of powder) to facilitate molecular mobility without full dissolution.
Milling: Mill at 25 Hz for 20 minutes.
Causality: LAG provides the activation energy required to break homomeric SBA interactions and form heteromeric cocrystals, simulating the thermodynamic drive of receptor binding.
Vapor Diffusion Crystallization:
Dissolve the LAG powder in a minimal volume of a good solvent (e.g., DMF).
Place the vial inside a larger closed chamber containing an anti-solvent (e.g., diethyl ether).
Allow vapor equilibration over 3–7 days to grow diffraction-quality single crystals.
SC-XRD Data Collection & Refinement:
Mount the crystal on a diffractometer equipped with a Mo Kα or Cu Kα radiation source at 100–173 K to minimize thermal motion[5].
Refine the structure, paying specific attention to the electron density of the hydrogen atoms involved in N-H···O and O-H···O bonds.
Validation (Hirshfeld Surface Analysis):
Self-Validating Step: Use computational tools (e.g., CrystalExplorer) to generate Hirshfeld surfaces. This quantifies the exact percentage contribution of H-bonds vs. van der Waals forces to the total crystal packing, validating the visual SC-XRD data.
Step-by-step experimental workflow for the synthesis and structural validation of SBA H-bonding.
Quantitative Data: Binding Affinities of SBA Derivatives
The structural orientation of the H-bonding network directly correlates with the binding affinity (Kᵢ) against various CA isoforms. The table below summarizes the inhibitory potential of tailored SBA derivatives, demonstrating how rational modifications to the H-bonding tail shift selectivity from ubiquitous off-targets (hCA I, II) to tumor-associated targets (hCA IX, XII).
The sulfamoyl benzoic acid pharmacophore is a highly versatile scaffold. By rigorously mapping its hydrogen bonding potential through SC-XRD and leveraging this data in target-directed docking (e.g., against Carbonic Anhydrase), researchers can rationally design highly selective therapeutics. The transition from random screening to synthon-based structural engineering represents the forefront of modern medicinal chemistry.
Stereoelectronic Modulation of Lipophilicity: A Technical Guide to LogP Predictions and Measurements for Fluorinated Benzoic Acids
Executive Summary & Mechanistic Rationale The strategic incorporation of fluorine into aromatic scaffolds represents a cornerstone of contemporary medicinal chemistry and materials science 1[1]. For fluorinated benzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorine into aromatic scaffolds represents a cornerstone of contemporary medicinal chemistry and materials science 1[1]. For fluorinated benzoic acids, the addition of a fluorine atom profoundly alters the molecule's physicochemical properties due to fluorine's high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond.
Understanding and accurately determining the lipophilicity (LogP) of these compounds is critical. In drug discovery, LogP dictates blood-brain barrier permeability, target engagement, and metabolic stability. In industrial applications, such as geothermal and oilfield reservoir monitoring, the specific oil-water partitioning behavior of fluorinated benzoic acids allows them to function as highly reliable passive water tracers [[2]](2].
This guide establishes the causal relationships between stereoelectronic effects and lipophilicity, providing self-validating computational and experimental protocols for LogP determination.
The Causality of Fluorination on pKa and LogP
Lipophilicity cannot be evaluated in a vacuum; it is inextricably linked to the ionization state of the molecule (pKa). The position of the fluorine substituent dictates the strength of the inductive electron-withdrawing effect on the carboxylic acid group.
Ortho-Effect & Intramolecular Bonding: 2-Fluorobenzoic acid exhibits a significantly lower pKa (approx. 3.27) compared to unsubstituted benzoic acid (pKa ≈ 4.2) [[3]](3]. This is caused by the proximity of the highly electronegative fluorine, which stabilizes the resulting carboxylate anion. Furthermore, structural analyses reveal that the planar trans conformer of 2-fluorobenzoic acid is stabilized by an intramolecular O-H...F hydrogen bond 4[4]. This internal shielding of the polar hydroxyl group reduces the desolvation penalty, subtly increasing the intrinsic lipophilicity (LogP) of the neutral species.
Meta and Para Effects: As the distance from the carboxylic group increases, the inductive effect weakens. Consequently, 3-fluorobenzoic acid (pKa ≈ 3.87) and 4-fluorobenzoic acid (pKa ≈ 4.14) exhibit acidities closer to the parent benzoic acid [[3]](3].
Quantitative Physicochemical Summary
The following table summarizes the key quantitative data for selected fluorinated benzoic acids, demonstrating the inverse relationship between fluorine proximity to the carboxylate and pKa.
Relying solely on 2D empirical models (like ALOGPS or KowWin) for fluorinated aromatics often yields high error margins. These models fail to account for 3D stereoelectronic phenomena, such as the fact that 2-fluorobenzoic acid exists as three distinct gas-phase conformers, while 4-fluorobenzoic acid only has one 5[5]. To achieve rigorous accuracy, a consensus workflow combining empirical topologies with Quantum Mechanical (QM) solvation models must be utilized.
Figure 1: Consensus computational workflow for LogP prediction combining empirical and QM models.
Step-by-Step Computational Methodology
Conformational Sampling (DFT):
Action: Perform a conformational search using Density Functional Theory (e.g., B3LYP/6-311++G(d,p)).
Causality: The orientation of the fluorine atom relative to the carboxylic acid dictates the molecular dipole moment and solvent-accessible surface area. Failing to identify the global minimum energy conformer results in erroneous solvation energy calculations.
Quantum Mechanical Solvation Modeling:
Action: Apply a Solvation Model based on Density (SMD) to calculate the free energy of solvation in water and 1-octanol.
Causality: SMD accurately computes the desolvation penalty by accounting for intramolecular interactions (like the O-H...F bond in 2-fluorobenzoic acid [[4]](4]), which 2D models systematically miscalculate.
Consensus Calculation:
Action: Average the
ΔGsolv
derived LogP with empirical outputs (ALOGPS) to generate a consensus prediction.
Experimental Methodologies: The Self-Validating Shake-Flask Protocol
While High-Performance Liquid Chromatography (HPLC) retention times can approximate lipophilicity, the "Shake-Flask" method remains the gold standard for absolute LogP determination. To ensure scientific integrity, the protocol must be designed as a self-validating system using a mass balance check.
Figure 2: Self-validating shake-flask and HPLC experimental workflow for LogP measurement.
Step-by-Step Experimental Methodology
Mutual Phase Pre-saturation:
Action: Stir 1-octanol and aqueous buffer (pH 1.5 to ensure the fluorinated benzoic acid is fully unionized) together for 24 hours at 25°C.
Causality: Water and 1-octanol are not entirely immiscible. If dry solvents are used, they will partition into each other during the analyte equilibration phase, altering phase volumes and thermodynamic properties, thereby invalidating the partition coefficient.
Analyte Dissolution & Equilibration:
Action: Dissolve the fluorinated benzoic acid in the pre-saturated octanol phase at a known concentration (
Cinitial
). Combine with the pre-saturated aqueous phase in a glass vial and agitate at 25°C for 24 hours.
Centrifugation and Phase Separation:
Action: Centrifuge the vials at 4000 RPM for 30 minutes.
Causality: Mechanical shaking generates micro-emulsions of octanol in water. If not fully resolved via high-speed centrifugation, these micro-droplets will carry highly lipophilic analyte into the aqueous phase analysis, artificially lowering the measured LogP.
HPLC-UV Quantification:
Action: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the analyte in both phases (
Coct
and
Caq
) using HPLC-UV.
Mass Balance Validation (The Self-Validating Loop):
Action: Calculate total mass recovery:
(Coct×Voct)+(Caq×Vaq)=Cinitial×Vinitial
.
Causality: A standard LogP measurement only analyzes the concentration ratio. However, fluorinated benzoic acids can adsorb to glass interfaces or form insoluble aggregates. By quantifying the absolute mass in both phases and ensuring >98% recovery against the initial spike, the protocol self-validates. A recovery <98% triggers a mandatory rejection of the data point.
LogP Calculation:
Action: Calculate LogP =
log10(Coct/Caq)
.
References
2 "New Passive Water Tracers for Oil Field Applications", ResearchGate.
1 "The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide", BenchChem.
Application Note & Synthesis Protocol: 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS No. 1030694-79-1), a key building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS No. 1030694-79-1), a key building block in medicinal chemistry and drug development.[1] The synthesis is a robust two-step process commencing with the chlorosulfonylation of 2-fluorobenzoic acid, followed by a condensation reaction with 3-fluoroaniline. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.
Introduction and Scientific Context
2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is an aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its combination with a benzoic acid moiety and specific fluorine substitutions makes this molecule a valuable intermediate for synthesizing complex therapeutic agents. The synthetic strategy hinges on two fundamental and well-established organic transformations: electrophilic aromatic substitution to create a key intermediate, followed by nucleophilic substitution to form the final sulfonamide linkage. Understanding the causality behind each step—from reagent choice to reaction conditions—is critical for maximizing yield and purity.
Overall Synthesis Scheme
The synthesis proceeds in two distinct stages:
Step 1: Chlorosulfonylation of 2-fluorobenzoic acid to yield the intermediate, 2-fluoro-5-(chlorosulfonyl)benzoic acid.
Step 2: Condensation of the sulfonyl chloride intermediate with 3-fluoroaniline to form the target molecule.
Caption: Overall two-step synthesis pathway.
Reagents and Materials
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Supplier Example
2-Fluorobenzoic Acid
445-29-4
C₇H₅FO₂
140.11
Sigma-Aldrich, TCI
Chlorosulfonic Acid
7790-94-5
ClHO₃S
116.52
Loba Chemie, CDH
3-Fluoroaniline
372-19-0
C₆H₆FN
111.12
Sigma-Aldrich, Alfa Aesar
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Fisher Scientific
Sodium Bicarbonate
144-55-8
NaHCO₃
84.01
VWR
Acetone
67-64-1
C₃H₆O
58.08
Fisher Scientific
Hydrochloric Acid (HCl)
7647-01-0
HCl
36.46
VWR
Critical Safety Protocols
WARNING: Chlorosulfonic acid is an extremely corrosive, water-reactive, and toxic substance that causes severe skin burns and eye damage.[2][3] It reacts violently with water, liberating toxic gases.[3] All operations involving this reagent must be performed in a certified chemical fume hood with the sash at the lowest practical height.
Personal Protective Equipment (PPE): A full-face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are mandatory.[4][5] An acid-gas respirator may be necessary depending on the scale and ventilation.[4]
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] A Class B fire extinguisher (for flammable liquids) and a spill kit containing an inert absorbent material (e.g., vermiculite or dry sand) must be on hand. DO NOT USE WATER to clean up spills.[5][6]
Reagent Handling:
Always add reagents slowly and in a controlled manner, especially when working with chlorosulfonic acid.
Never add water to chlorosulfonic acid; the reaction is violently exothermic.[4]
Quenching procedures involving chlorosulfonic acid must be done by slowly adding the reaction mixture to ice, never the other way around.
Detailed Synthesis Protocol
Part 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid[8][9]
Mechanistic Insight: This reaction is an electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, ⁺SO₂Cl. The fluorine atom is an ortho-, para-director, and the carboxylic acid is a meta-director. The incoming chlorosulfonyl group is directed to the position para to the fluorine and meta to the carboxylic acid (position 5), which is sterically and electronically favored.
Setup: In a certified chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride).
Reagent Charging: Carefully charge the flask with chlorosulfonic acid (73 g, 0.63 mol, 5 equivalents). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
Substrate Addition: Add 2-fluorobenzoic acid (17.5 g, 0.125 mol, 1 equivalent) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, heat the mixture in an oil bath to 80 °C and maintain for 3 hours.[7] The solution will become a dark, viscous liquid.
Workup & Isolation:
Cool the reaction mixture to room temperature.
In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water (~500 g).
With extreme caution , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A thick, white precipitate will form.
Allow the slurry to stir for 30 minutes to ensure complete precipitation and quenching.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake copiously with cold deionized water until the filtrate is neutral to pH paper.
Dry the resulting white solid, 2-fluoro-5-(chlorosulfonyl)benzoic acid, in a vacuum oven at 50 °C to a constant weight. The expected yield is approximately 23-26 g (77-87%).
Part 2: Synthesis of 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Mechanistic Insight: This step is a nucleophilic acyl substitution on the sulfonyl chloride. The nitrogen atom of 3-fluoroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfonamide bond. A base is used to neutralize the HCl byproduct generated during the reaction.
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer.
Reagent Charging: To the flask, add the dried 2-fluoro-5-(chlorosulfonyl)benzoic acid (10.0 g, 0.042 mol, 1 equivalent), sodium bicarbonate (9.0 g, 0.107 mol, ~2.5 equivalents), acetone (80 mL), and water (10 mL). Stir to form a suspension.
Nucleophile Addition: Add 3-fluoroaniline (5.1 g, 0.046 mol, 1.1 equivalents) dropwise to the stirring suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup & Isolation:
Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
Dilute the remaining aqueous residue with 100 mL of water.
Acidify the solution to pH ~2 by slowly adding 2M hydrochloric acid. A white precipitate will form.
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold deionized water.
Dry the crude product in a vacuum oven.
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid as a pure white solid. The expected yield is approximately 10.5-12.2 g (80-92%).
Caption: Experimental workflow from starting materials to final product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
¹H NMR: To confirm the proton environment and structural integrity.
¹⁹F NMR: To confirm the presence and coupling of the two distinct fluorine atoms.
Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₉F₂NO₄S, MW: 313.28).[1]
HPLC: To determine the final purity of the compound.
References
Atul Ltd. (2016, November 15). Chlorosulfonic acid. Technical Data Sheet. Available from: [Link]
Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Material Safety Data Sheet. Available from: [Link]
New Jersey Department of Health. Hazard Summary: CHLOROSULPHONIC ACID. Available from: [Link]
International Chemical Safety Cards (ICSC). (2001, October). ICSC 1039 - CHLOROSULFONIC ACID. Available from: [Link]
Oakwood Chemical. 2-Fluoro-5-(chlorosulfonyl)benzoic acid. Product Page. Available from: [Link]
PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Available from: [Link]
Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available from: [Link]
MDPI. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Available from: [Link]
Molecules (Journal). (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link]
Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available from: [Link]
Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
Application Notes and Protocols: Optimal Reaction Conditions for N-Benzoyl Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Acyl Sulfonamide Moiety In the landscape of medicinal chemistry, the N-acyl sulfonamide functional group has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Acyl Sulfonamide Moiety
In the landscape of medicinal chemistry, the N-acyl sulfonamide functional group has emerged as a cornerstone moiety in drug design and development.[1] Often employed as a bioisostere for carboxylic acids, N-acyl sulfonamides exhibit comparable pKa values (typically 3.5–4.5) and hydrogen bonding capabilities.[2] However, they offer distinct advantages, including enhanced hydrolytic and enzymatic stability, which can significantly improve the pharmacokinetic profile of a drug candidate.[2] The ability to introduce diverse structural modifications at both the acyl and sulfonyl components provides a versatile scaffold for optimizing biological activity and physicochemical properties.[2]
This guide provides a comprehensive overview of the optimal reaction conditions for the formation of N-acyl sulfonamides derived from benzoic acids, a common and critical transformation in the synthesis of a wide array of therapeutic agents. We will delve into the mechanistic underpinnings of key synthetic strategies, present detailed, field-proven protocols, and offer insights into overcoming common challenges.
Pillar 1: Strategic Approaches to N-Benzoyl Sulfonamide Synthesis
The formation of an N-benzoyl sulfonamide bond requires the coupling of a benzoic acid derivative with a sulfonamide. The primary challenge lies in the reduced nucleophilicity of the sulfonamide nitrogen due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3] Therefore, the reaction strategy typically hinges on the activation of the benzoic acid's carboxyl group to form a sufficiently reactive electrophile. Two principal pathways dominate this transformation: the Acyl Chloride Pathway and the Direct Coupling Pathway . A third, more recent approach, involves Catalytic One-Pot Synthesis .
The Acyl Chloride Pathway: A Robust, Two-Step Approach
This classic and reliable method involves the initial conversion of the benzoic acid to a highly reactive benzoyl chloride, which is then readily attacked by the sulfonamide nitrogen.
Causality Behind Experimental Choices:
Activation: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are highly effective for this transformation.[4][5][6] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[4]
Base: A base, such as pyridine or triethylamine (Et₃N), is crucial in the second step to neutralize the HCl generated during the reaction.[7] Pyridine can also act as a nucleophilic catalyst.
Diagram: Acyl Chloride Pathway for N-Benzoyl Sulfonamide Synthesis
Caption: Workflow for the two-step acyl chloride pathway.
The Direct Coupling Pathway: A Milder, One-Pot Alternative
This approach avoids the isolation of the often-sensitive acyl chloride by activating the benzoic acid in situ using coupling reagents. This is particularly advantageous for substrates with functional groups that are incompatible with harsh chlorinating agents.
Causality Behind Experimental Choices:
Coupling Reagents: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used.[8] EDC is particularly favored in many applications due to the water-solubility of its urea byproduct, which simplifies workup.[9]
Additives: The efficiency of carbodiimide coupling is significantly enhanced by additives. 4-Dimethylaminopyridine (DMAP) acts as a highly effective acyl transfer catalyst, forming a more reactive acyl-pyridinium intermediate.[10][11] 1-Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[9][10]
Diagram: EDC/DMAP-Mediated Direct Coupling Pathway
Caption: Key intermediates in the EDC/DMAP direct coupling pathway.
Emerging Catalytic Approaches
Recent advances have focused on developing more efficient and atom-economical one-pot methods.
Cobalt-Catalyzed Coupling: A novel process utilizes a cobalt catalyst to promote the formation of N-acyl sulfonamides from carboxylic acids and sulfonyl azides.
Decarboxylative Halosulfonylation: A copper-catalyzed method allows for the direct conversion of aromatic carboxylic acids into sulfonyl chlorides, which can then react with an amine in a one-pot fashion to generate sulfonamides.[12][13] This innovative strategy merges traditional amide coupling partners to produce sulfonamide bioisosteres.[12][13][14]
Pillar 2: Key Parameters for Optimization
The success of N-benzoyl sulfonamide synthesis is highly dependent on the careful optimization of several key reaction parameters.
Parameter
Acyl Chloride Pathway
Direct Coupling (EDC) Pathway
Rationale & Field-Proven Insights
Solvent
Anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
Anhydrous aprotic solvents such as DCM, DMF, or MeCN are commonly used.[10][15]
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride or the active ester intermediates.[16] The choice of solvent can impact reagent solubility and reaction rates.
Base
Stoichiometric amounts (1.1-1.5 equiv.) of a tertiary amine like Pyridine or Triethylamine (Et₃N).[15]
A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be used, especially if the amine salt is a starting material.[17]
Causality: The base neutralizes the acid byproduct (HCl), driving the reaction to completion. For sulfonamides with low nucleophilicity, a stronger base like sodium hydride (NaH) can be used to pre-form the more nucleophilic sulfonamidate anion.[3][8][18]
Temperature
Addition of benzoyl chloride is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature.[7]
Reactions are typically run at room temperature.[10][17]
Causality: Low initial temperatures help to control reactivity and minimize side reactions. For sterically hindered substrates or less reactive partners, gentle heating (e.g., to 60 °C) may be required to increase the reaction rate.[3]
Stoichiometry
A slight excess (1.1 equiv.) of the benzoyl chloride is often used.
Near-equimolar amounts (1.0-1.2 equiv.) of the benzoic acid, sulfonamide, and EDC are typical. DMAP is used catalytically (0.1-0.2 equiv.).
Causality: Using a large excess of the acylating agent can lead to diacylation, where both the sulfonamide nitrogen and another site are acylated.[3] Careful control of stoichiometry is key to achieving high selectivity.
Reaction Time
Typically ranges from 2 to 18 hours.
Can range from a few hours to overnight (12-24 hours).[18]
Causality: Reaction progress should always be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid byproduct formation from prolonged reaction times.[15][16]
Pillar 3: Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.
Protocol 1: Synthesis of N-(Phenylsulfonyl)benzamide via the Acyl Chloride Pathway
Step A: Synthesis of Benzoyl Chloride
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (10.0 g, 81.9 mmol).
Reagent Addition: In a fume hood, carefully add thionyl chloride (12.0 mL, 164 mmol, 2.0 equiv.) to the flask.
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2 hours. The evolution of HCl and SO₂ gas will be observed.
Workup: After cooling to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure. Further purify the resulting benzoyl chloride by vacuum distillation.
Step B: Coupling of Benzoyl Chloride with Benzenesulfonamide
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add benzenesulfonamide (12.9 g, 81.9 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL).
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (7.9 mL, 98.3 mmol, 1.2 equiv.).
Acyl Chloride Addition: Add the freshly distilled benzoyl chloride (11.5 g, 81.9 mmol, 1.0 equiv.) dropwise to the reaction mixture at 0 °C over 20 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
Quenching & Extraction: Quench the reaction by slowly adding 50 mL of 1M HCl. Separate the organic layer, and wash successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(phenylsulfonyl)benzamide.[16][19]
Protocol 2: One-Pot Synthesis of N-(p-Tolylsulfonyl)-4-nitrobenzamide via EDC/DMAP Coupling
Setup: To a 100 mL round-bottom flask, add 4-nitrobenzoic acid (1.67 g, 10.0 mmol, 1.0 equiv.), p-toluenesulfonamide (1.71 g, 10.0 mmol, 1.0 equiv.), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1.0 mmol, 0.1 equiv.).
Solvent Addition: Add anhydrous acetonitrile (50 mL) and stir the mixture at room temperature until all solids are dissolved.
Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) to the solution in one portion.
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by LC-MS.
Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 40 mL), saturated aqueous NaHCO₃ (2 x 40 mL), and brine (1 x 40 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
Pillar 4: Troubleshooting and Field-Proven Insights
1. Pre-treat the sulfonamide with a strong base like NaH to form the more nucleophilic sulfonamidate anion.[3]2. Use freshly distilled or a new bottle of acyl chloride. Ensure all glassware and solvents are rigorously anhydrous.[16]3. Increase reaction temperature and/or prolong the reaction time. Consider a less sterically hindered coupling partner if possible.[3]
Formation of Multiple Products
1. Diacylation of the sulfonamide.2. Side reactions with other functional groups.
1. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture at a low temperature.[3]2. Protect other reactive functional groups (e.g., amines, alcohols) on the starting materials before performing the coupling reaction.
Difficult Purification
1. Presence of urea byproduct (from DCC/EDC).2. Product co-crystallizes with starting material.
1. If using EDC, perform an acidic wash to remove the water-soluble urea byproduct. If using DCC, the urea can often be removed by filtration.2. Optimize the recrystallization solvent system or utilize column chromatography for purification.[16]
Conclusion
The synthesis of N-benzoyl sulfonamides is a critical transformation that requires a careful and considered approach to reaction design. By understanding the underlying mechanisms of the acyl chloride and direct coupling pathways, and by meticulously controlling key parameters such as solvent, base, temperature, and stoichiometry, researchers can reliably and efficiently access these valuable compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these important reactions in the pursuit of novel therapeutic agents.
References
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
BenchChem. (2025). Technical Support Center: Synthesis of N-Acylsulfonamides.
askIITians. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2.
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
ECHEMI. How can I perform a reaction of conversion of benzoic acid to....
Gorepatil, P. B., et al.
Collegedunia. (2025, June 7). Benzoic acid to benzoyl chloride conversion is achieved by:.
Sciencemadness.org. (2020, December 8).
Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022).
Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (2022, October 24).
Catalytic coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature.
N-Acylation of sulfonamides using N-acylbenzotriazoles.
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025, September 17). Recent advances in the synthesis of N-acyl sulfonamides.
O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
Macmillan Group, Princeton University. (2023, September 28).
Vedantu. (2024, June 27). Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE.
University College Cork. (2025, September 5). Recent advances in the synthesis of N-acyl sulfonamides.
Massah, A. R., et al. (2007, January 1). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under. TÜBİTAK Academic Journals.
Scilit. (2023, September 19).
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
Organic Chemistry Portal.
MacMillan, D. W. C., et al. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
BenchChem. (2025).
Reddy, et al. (2025, August 6). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis.
N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfon
Cobalt-Catalyzed Coupling of Benzoic Acid C–H Bonds with Alkynes, Styrenes, and 1,3-Dienes. (2018, January 10). PMC.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Organic Chemistry Portal.
Hultquist, M. E., & Northey, E. H. (1947). N'-benzoyl sulfonamide. U.S.
Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
Katritzky, A. R., et al. N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar.
Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
Aapptec Peptides. Coupling Reagents.
Sulfonamide purification process. (1957). U.S.
Reddit. (2021, February 6).
Structure Property Relationships of N-Acylsulfonamides and Rel
Recrystallization solvents for high-purity sulfamoyl benzoic acid
Application Note: Recrystallization Solvents and Protocols for High-Purity Sulfamoyl Benzoic Acid Introduction & Chemical Context Sulfamoyl benzoic acids—such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid and 4-chloro-3-su...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Recrystallization Solvents and Protocols for High-Purity Sulfamoyl Benzoic Acid
Introduction & Chemical Context
Sulfamoyl benzoic acids—such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid and 4-chloro-3-sulfamoylbenzoic acid—are foundational intermediates in the synthesis of potent loop diuretics, including bumetanide and azosemide[1][2]. Achieving exceptional purity (>99%) of these intermediates is critical. Crude reaction mixtures often contain unreacted chlorosulfonated precursors, positional isomers generated during non-regioselective nitration, and inorganic salts from ammonolysis[2][3]. If not rigorously removed, these impurities can poison downstream catalytic amidation steps or violate stringent active pharmaceutical ingredient (API) pharmacopeia limits.
This guide outlines thermodynamically controlled recrystallization strategies to achieve high-purity sulfamoyl benzoic acid derivatives, focusing on the causality behind solvent selection and self-validating experimental workflows.
Mechanistic Rationale: The Causality of Solvent Selection
Sulfamoyl benzoic acids are amphiphilic molecules. They feature a highly polar, hydrogen-bond-donating/accepting sulfamoyl group (-SO₂NH₂), a carboxylic acid (-COOH), and a hydrophobic halogenated aromatic backbone. This structural duality causes them to form robust intermolecular networks, making them sparingly soluble in pure non-polar solvents but highly soluble in hot polar aprotic or protic solvents[4].
The Role of the Primary Solvent (Ethanol or THF): The primary solvent acts as a hydrogen-bond disruptor. At elevated temperatures (75–80 °C), solvents like ethanol or THF break the stable carboxylic acid dimers, ensuring complete dissolution of the crude matrix[4]. THF is particularly effective at disrupting the crystal lattice to release occluded impurities in complex benzamide derivatives[3].
The Role of the Anti-Solvent (Water): Water selectively decreases the solubility of the hydrophobic aromatic backbone. Because water is highly polar, it retains inorganic salts (e.g., ammonium chloride generated during the sulfamoylation step) and polar degradation products in the mother liquor, preventing them from co-precipitating with the target API[2].
Preventing Kinetic Trapping (Occlusion): Rapid precipitation causes kinetic trapping, where solvent molecules and structurally similar isomers are locked inside the rapidly forming crystal lattice. Utilizing a mixed solvent system allows for a controlled cooling gradient. By titrating the anti-solvent exactly to the thermodynamic cloud point, crystal growth proceeds selectively, actively excluding impurities to achieve >99% purity[3][4].
Quantitative Solvent System Comparison
The following table summarizes the optimized recrystallization solvent systems based on the specific derivative and impurity profile.
If the crude material contains significant polymeric byproducts, an initial acid-base extraction is recommended. As demonstrated in 6, dissolve the light-yellow crude product in warm 1 N sodium bicarbonate (NaHCO₃) solution[6]. Filter away any insoluble organic impurities, then precipitate the target compound by slowly acidifying the filtrate with 1 N hydrochloric acid (HCl)[6]. Isolate the precipitate via vacuum filtration before proceeding to Protocol A.
This method is highly effective for standard intermediates like 4-chloro-3-nitro-5-sulfamoylbenzoic acid[4].
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the crude material in a minimum volume of 95% ethanol (approximately 5–10 mL per gram of crude)[4]. Heat the mixture to 75–80 °C with continuous stirring until complete dissolution is achieved[4].
Hot Filtration: Rapidly perform a hot gravity filtration to remove any insoluble particulate matter. Causality: Maintaining the temperature near boiling prevents premature crystallization in the filter funnel[1].
Anti-Solvent Titration: Return the clear filtrate to the heat source. Add hot water (75 °C) dropwise with vigorous stirring. Stop the addition the exact moment the solution becomes faintly turbid (the cloud point)[4]. Add 1–2 drops of hot ethanol to clear the solution, establishing a perfect saturation boundary.
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 1 hour to maximize yield[4].
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 ethanol/water to displace the mother liquor without dissolving the product. Dry under vacuum at 50 °C[1].
Protocol B: THF/Water System (For High-Occlusion Risk)
For complex benzamides where ethanol fails to disrupt occluded impurities, a THF/H₂O system is required[3].
Dissolve the crude material in THF (4 mL per gram) at 65 °C.
Slowly add water (1 mL per gram) while maintaining the temperature.
Allow the mixture to cool slowly to room temperature. The superior solvating power of THF ensures that structurally similar isomers remain in the mother liquor, improving purity to >98%[3].
Self-Validating System & Quality Control
A robust protocol must validate itself at each step:
In-Process Validation: The visual transition from a clear solution to faint turbidity during anti-solvent addition confirms that the thermodynamic saturation point has been accurately reached[4]. If the solution turns milky immediately, the anti-solvent was added too rapidly, risking kinetic trapping of impurities.
Physical Validation: Pure sulfamoyl benzoic acid derivatives often present as colorless prisms. For example, pure furosemide crystals will sharply decompose at 206 °C, adopting a brown coloration with the evolution of gas[6].
Analytical Validation: Final purity must be confirmed via High-Performance Liquid Chromatography (HPLC). Prepare the sample in a water/acetonitrile mixture and detect via UV absorbance at 272 nm[1].
References
Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid - Benchchem
Source: benchchem.com
URL: 4
An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis - Benchchem
Source: benchchem.com
URL: 1
HPLC method development for detecting 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Application Note: Reversed-Phase HPLC Method Development and Validation for 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid Introduction & Physicochemical Profiling As a Senior Application Scientist, the first rule of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reversed-Phase HPLC Method Development and Validation for 2-Fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Introduction & Physicochemical Profiling
As a Senior Application Scientist, the first rule of chromatographic method development is that the molecule dictates the method. The target analyte, 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS: 1030694-79-1, MW: 313.28), is a complex synthetic intermediate or building block featuring a diaryl sulfonamide linkage and an ortho-fluorinated benzoic acid moiety[1].
To design a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, we must first analyze its physicochemical properties:
Hydrophobicity (LogP): With a LogP of 2.46[1], the molecule possesses moderate lipophilicity. It will retain well on a standard C18 stationary phase but requires a gradient elution to ensure a sharp, efficient peak shape.
Ionization (pKa): Unsubstituted benzoic acid has a pKa of 4.2. However, the highly electronegative fluorine atom in the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), stabilizing the carboxylate anion and lowering the predicted pKa to approximately 3.0–3.2.
Method Development Rationale: The Causality of Choice
Mobile Phase pH & Buffer Selection
A fundamental principle in RP-HPLC is that ionizable compounds must be analyzed in their neutral state to maximize hydrophobic retention and prevent irreproducible selectivity[2]. For acidic compounds, the mobile-phase pH must be maintained at least 1.0 to 1.5 pH units below the analyte's pKa[3].
If we were to run this molecule at a neutral pH (e.g., pH 7.0), the carboxylic acid would fully ionize into a polar carboxylate (COO⁻). This would cause the analyte to elute near the void volume and potentially engage in secondary ion-exchange interactions with residual silanols on the column, leading to severe peak tailing[4].
The Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in water, which yields a pH of approximately 2.0. This strictly suppresses the ionization of the benzoic acid (keeping it as COOH), ensuring robust, predictable retention[3]. TFA also acts as a subtle ion-pairing agent that masks active silanol sites on the silica support.
Stationary Phase & Organic Modifier
An endcapped, high-purity C18 column (150 mm × 4.6 mm, 3.5 µm) is selected. The endcapping process neutralizes residual silanols, providing a highly inert surface that prevents peak tailing for sulfonamide derivatives. Acetonitrile (ACN) is chosen over methanol as the organic modifier because its lower viscosity reduces system backpressure and its superior UV transmittance at low wavelengths allows for clean baselines during gradient elution.
Fig 1. Rational HPLC method development workflow for acidic sulfonamides.
Experimental Protocols & Methodologies
Reagent Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane.
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Diluent: Use a 50:50 (v/v) mixture of Water:Acetonitrile to ensure complete solubility of the analyte without causing solvent-mismatch peak distortion upon injection.
Standard Preparation Workflow
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes until fully dissolved, and dilute to volume with ultra-pure water.
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Diluent. Vortex for 10 seconds to ensure homogeneity.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Specification
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temperature
30 °C ± 2 °C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 254 nm (Reference: 360 nm)
Autosampler Temp
5 °C (to ensure sample stability)
Table 2: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic hold
12.0
5
95
Linear ramp
15.0
5
95
High-organic wash
15.1
95
5
Return to initial
20.0
95
5
Re-equilibration
System Suitability & Self-Validation
A robust analytical method must be a self-validating system. Before analyzing any unknown samples, the system's fitness must be proven through a System Suitability Test (SST). This ensures that the fluidics, column chemistry, and detector electronics are functioning synergistically.
Inject the Working Standard (100 µg/mL) in six replicates. The system is only considered valid if the parameters in Table 3 are met.
Table 3: System Suitability Specifications
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
~8.5 minutes (± 0.2 min)
Confirms correct hydrophobic partitioning and gradient delivery.
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5
Proves that secondary silanol interactions are successfully suppressed by the low pH[4].
Theoretical Plates (N)
> 5,000
Validates the physical integrity and packing efficiency of the C18 bed.
Area Precision (%RSD)
≤ 2.0% (n=6)
Ensures the autosampler mechanics and integration parameters are highly reproducible.
References
Lupo, S., & Kahler, T. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." LCGC International, Dec 2020. Available at: [Link]
Chromatography Online. "Control pH During Method Development for Better Chromatography." LCGC. Available at: [Link]
Phenomenex. "Reversed Phase HPLC Method Development Guide: Effect of pH on Analyte Ionization." Phenomenex Technical Resources. Available at: [Link]
Preparing stock solutions of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid in DMSO
Application Note & Protocol Topic: Preparation, Validation, and Storage of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid Stock Solutions in DMSO Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Preparation, Validation, and Storage of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation of high-fidelity stock solutions of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid using Dimethyl Sulfoxide (DMSO) as the solvent. Accurate and consistent preparation of stock solutions is a foundational prerequisite for reproducible experimental outcomes in drug discovery and life sciences research. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring the integrity, stability, and reliability of the prepared solutions. We will cover essential compound characteristics, a detailed step-by-step preparation protocol, quality control measures, long-term storage best practices, and critical safety procedures.
Compound Data Summary
2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid is a synthetic organic compound. Understanding its fundamental chemical properties is the first step in developing a robust handling and dissolution protocol.
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)
DMSO is a polar aprotic solvent widely employed in biological research for its exceptional ability to dissolve a broad spectrum of organic compounds, including those with poor aqueous solubility.[3] However, its utility must be balanced with a clear understanding of its properties:
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[5][6] The presence of water can reduce the solubility of hydrophobic compounds and may promote hydrolysis, compromising the integrity of the stock solution. Therefore, the use of high-purity, anhydrous DMSO is imperative.
Cellular Permeability: DMSO is known to easily penetrate the skin and cell membranes, and it can carry dissolved compounds along with it.[3][7] This property necessitates stringent safety precautions to avoid unintended systemic exposure to the dissolved compound.
Biocompatibility: In in vitro assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[4][8]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and assay development. Calculations should be adjusted accordingly for different desired concentrations.
Example for 1 mL: Mass = 1 mL × 0.010 mmol/mL × 313.28 mg/mmol = 3.13 mg
Weighing the Compound:
Tare the analytical balance with a sterile microcentrifuge tube.
Carefully weigh out the calculated mass (e.g., 3.13 mg) of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid directly into the tared tube.
Rationale: Accurate weighing is the most critical step for achieving the target concentration. Weighing directly into the final dissolution vessel minimizes transfer loss.
Solvent Addition:
Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.
Rationale: The use of anhydrous DMSO prevents potential compound degradation or solubility issues caused by absorbed water.
Solubilization:
Securely cap the tube.
Vortex the solution vigorously for 1-2 minutes.
Visually inspect the solution against a light source to ensure all solid particulates have dissolved.
If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes or warm gently to 37°C.[3][4] Avoid excessive heat, as it may degrade the compound.
Rationale: Thorough mixing is essential for a homogenous solution. Sonication uses ultrasonic waves to break up compound aggregates and accelerate dissolution.
Final Inspection and Documentation:
Once fully dissolved, the solution should be clear and free of any visible precipitate.
Label the primary stock tube clearly with the compound name, concentration, solvent, and preparation date.
Preparation Workflow Diagram
Caption: Workflow for preparing the primary stock solution.
Quality Control and Validation
A protocol is only as reliable as its validation system. Implementing quality control (QC) checks ensures the accuracy and integrity of the prepared stock solution.
Visual Inspection: The most immediate QC check is a thorough visual inspection. A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates or precipitate.
Concentration Verification (Optional): For applications requiring a high degree of quantitative accuracy (e.g., pharmacokinetic studies), the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). This involves creating a standard curve with a known reference standard.
Purity Assessment (Optional): HPLC can also be used to assess the purity of the dissolved compound and detect any significant degradation products that may have formed during handling or dissolution.
Quality Control Workflow Diagram
Caption: Decision workflow for stock solution quality control.
Storage and Handling
Proper storage is crucial for maintaining the long-term stability of the compound in DMSO.
Aliquoting: Immediately after preparation and validation, the primary stock solution should be aliquoted into smaller, single-use volumes in sterile, light-protected tubes.
Rationale: Aliquoting minimizes the number of freeze-thaw cycles the main stock is subjected to. Repeated freezing and thawing can increase water absorption and may cause the compound to precipitate out of solution over time, effectively changing its concentration.[3][4]
Storage Temperature: Store aliquots at -20°C for short-to-medium-term storage (weeks to months) or -80°C for long-term archival storage (months to years).[3][4]
Protection from Light: Use amber vials or store tubes in a light-blocking container to prevent potential photodegradation.
Thawing: When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect all liquid at the bottom. Do not refreeze partially used aliquots.
Safety Precautions
All laboratory work should be conducted following a thorough risk assessment.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber gloves are often recommended for DMSO) when handling the compound and solvent.[9]
Ventilation: Handle the solid compound and prepare the DMSO solution in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of the powder or solvent vapors.[7][10]
Skin Contact: DMSO is rapidly absorbed through the skin and will transport any dissolved substances with it.[7] Avoid all direct skin contact. If contact occurs, immediately wash the affected area thoroughly with soap and water for at least 15 minutes.
Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, according to your institution's hazardous waste disposal guidelines.[9] Do not pour DMSO solutions down the drain.
Spill Procedure: In case of a small spill, absorb the liquid with an inert, dry material and place it in a sealed container for chemical waste disposal.[10]
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Compound fails to dissolve completely.
- Insufficient mixing.- Compound aggregation.- Low-quality or non-anhydrous DMSO.
- Continue to vortex for a longer duration.- Use a sonicator bath for 10-15 minutes.[4]- Gently warm the solution in a 37°C water bath.- Ensure you are using high-purity, anhydrous DMSO.
Precipitate forms after thawing.
- Compound has low solubility at room temperature.- Freeze-thaw cycles have introduced moisture.
- Warm the vial to room temperature and vortex thoroughly to redissolve.- Briefly sonicate if necessary.- Always centrifuge the vial before opening to collect the contents.
Inconsistent experimental results.
- Inhomogeneous stock solution.- Compound degradation due to improper storage.- Inaccurate initial weighing.
- Ensure the stock solution is vortexed after thawing and before making dilutions.- Prepare a fresh stock solution from solid material.- Verify the calibration of the analytical balance.
References
University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
ResearchGate. What is the best right way of storing DMSO in research lab?. [Link]
Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 226-228. [Link]
Kozik, V. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology, 1113, 1-13. [Link]
Application Notes and Protocols for Microwave-Assisted Synthesis of Fluorinated Sulfonamides
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] Fluorinated sulfonamides, in particular, represent a privileged structural motif in a wide array of therapeutic agents, demonstrating antibacterial, antiviral, and anticancer properties.[1][3] The synthesis of these compounds, however, can be challenging using conventional heating methods, which often require long reaction times and can lead to the formation of byproducts.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of microwave-assisted synthesis, a green and efficient technology that dramatically accelerates the synthesis of fluorinated sulfonamides.[6][7][8]
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently.[6][9] Unlike conventional heating which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][6] This often results in significantly reduced reaction times, from hours to mere minutes, along with improved yields and product purity.[5][10][11]
The Mechanism of Microwave Heating: A Deeper Dive
The efficiency of microwave-assisted synthesis stems from two primary heating mechanisms: dipolar polarization and ionic conduction.[4][6][10]
Dipolar Polarization: Polar molecules, such as the reactants and solvents in a chemical synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field.[9][10][12] This continuous reorientation generates friction at the molecular level, resulting in rapid and uniform heating of the reaction mixture.[9]
Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is dissipated as heat.[10]
The ability of a substance to be heated by microwaves is determined by its dielectric properties, specifically its dielectric constant and dielectric loss.[10] Solvents with high dielectric constants, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are highly effective at absorbing microwave energy and are therefore excellent choices for microwave-assisted synthesis.[10]
Caption: Mechanism of Microwave Heating.
Advantages of Microwave Synthesis for Fluorinated Sulfonamides
The application of microwave technology to the synthesis of fluorinated sulfonamides offers several distinct advantages over traditional convective heating methods:
Highly efficient, heats only the reaction mixture[4][6]
Reproducibility
Can be variable
High reproducibility with dedicated equipment
General Protocol for Microwave-Assisted Synthesis of Fluorinated Sulfonamides
This protocol provides a general guideline for the synthesis of fluorinated sulfonamides from the corresponding sulfonyl chloride and a fluorinated amine. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials and Equipment:
Microwave reactor designed for chemical synthesis
Microwave-safe reaction vials with caps
Magnetic stir bars
Fluorinated amine
Aryl or alkyl sulfonyl chloride
A suitable base (e.g., triethylamine, diisopropylethylamine)
A suitable solvent (e.g., acetonitrile, DMF, 1,4-dioxane)
Standard laboratory glassware for workup and purification
Purification system (e.g., flash chromatography)
Caption: General workflow for microwave-assisted synthesis.
Step-by-Step Procedure:
Reaction Setup: In a microwave-safe reaction vial, combine the fluorinated amine (1.0 mmol), the sulfonyl chloride (1.1 mmol), and a magnetic stir bar.
Solvent and Base Addition: Add the chosen solvent (e.g., 3-5 mL of acetonitrile) and the base (e.g., triethylamine, 1.5 mmol).
Vial Sealing: Securely cap the reaction vial.
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters. A typical starting point is 120 °C for 10-20 minutes with a power of 100-200 W.
Cooling: After the reaction is complete, the vial will be cooled to room temperature by the instrument's built-in cooling system.
Workup: Once cooled, open the vial in a fume hood. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the desired fluorinated sulfonamide.
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Case Study: Comparative Synthesis of a Fluorinated Coumarino Sulfonamide
A study on the synthesis of fluorinated coumarino sulfonamides demonstrated the significant advantages of microwave irradiation over conventional heating.[5] The reaction involved the Knoevenagel condensation of a fluorinated arylamine derivative with a substituted salicylaldehyde.
Method
Reaction Time
Yield
Conventional Heating
8-10 hours
60-75%
Microwave Irradiation
5-10 minutes
85-95%
This case study clearly illustrates the dramatic reduction in reaction time and the substantial improvement in yield achieved with microwave-assisted synthesis.[5]
Safety Considerations for Microwave-Assisted Synthesis
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:
Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[13] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand the rigors of chemical reactions.[13]
Proper Vessel Usage: Use only microwave-safe reaction vessels and ensure they are not cracked or flawed.[14][15] Do not use metal containers or aluminum foil, as they can cause arcing.[16]
Venting: When heating liquids, ensure proper venting by using loose-fitting caps or specialized pressure-releasing caps to prevent dangerous pressure buildup.[14][16]
Flammable Solvents: Exercise extreme caution when heating flammable solvents.[15] Ensure the microwave is located in a well-ventilated area.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[14] Use thermal gloves when removing hot vessels from the reactor.[15]
Emergency Preparedness: Ensure a fire extinguisher is readily accessible.[14] If a fire occurs inside the microwave, keep the door closed, turn off the unit, and unplug it.[16]
Conclusion: A Greener and More Efficient Future for Drug Discovery
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a greener, faster, and more efficient alternative to conventional methods.[4][6][8] For the synthesis of fluorinated sulfonamides, a critical class of compounds in drug discovery and agrochemicals, this technology provides a powerful tool to accelerate the development of new and improved therapeutic agents.[1][2][3] By understanding the principles of microwave heating and adhering to safe laboratory practices, researchers can harness the full potential of this transformative technology.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
Microwave Assisted Organic Synthesis.
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
Microwave-assisted synthesis of fluorinated coumarino sulfonamides. Semantic Scholar.
Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry.
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
Safety Considerations for Microwave Synthesis. CEM Corporation.
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab.
Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI.
Laboratory Microwave Safety Precautions. Scribd.
Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI.
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed.
Microwave Synthesis of Sulfonamides. Scribd.
Safe use of microwave ovens in laboratories. University of Nottingham.
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
Advanced Thin Layer Chromatography (TLC) Systems for the Isolation and Quantification of Sulfamoylbenzoic Acids
Executive Summary Sulfamoylbenzoic acid derivatives—most notably loop diuretics such as furosemide and bumetanide—present unique chromatographic challenges due to their polyfunctional nature. Possessing both a highly pol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sulfamoylbenzoic acid derivatives—most notably loop diuretics such as furosemide and bumetanide—present unique chromatographic challenges due to their polyfunctional nature. Possessing both a highly polar sulfonamide group (-SO₂NH₂) and an acidic carboxyl moiety (-COOH), these compounds exhibit complex partitioning behaviors on standard silica gel. This application note provides a comprehensive, self-validating framework for developing High-Performance Thin Layer Chromatography (HPTLC) methods for these analytes. By manipulating mobile phase pH to control ionization, researchers can achieve high-resolution, reproducible densitometric quantification suitable for pharmacokinetic studies, stability-indicating assays, and pharmaceutical quality control.
Physicochemical Rationale & Separation Mechanism
The core challenge in separating sulfamoylbenzoic acids on normal-phase silica gel (Silica gel 60 F254) lies in the partial ionization of the carboxylic acid group (pKa ~3.28). Bare silica contains weakly acidic silanol groups. When a neutral mobile phase is applied, the analyte exists in a dynamic equilibrium between its ionized and unionized states. Because these two states possess different partition coefficients, the result is severe peak tailing, diffuse bands, and poor resolution.
To engineer a self-validating chromatographic system, the mobile phase must dictate a single ionization state. This is achieved through two primary causality-driven strategies:
Acidic Ionization Suppression: The addition of organic acids (e.g., formic acid or glacial acetic acid) lowers the micro-environmental pH of the mobile phase well below the analyte's pKa. This forces the sulfamoylbenzoic acid entirely into its unionized, lipophilic state, ensuring uniform hydrogen-bonding interactions with the stationary phase and yielding sharp, compact bands (1[1]).
Basic Ion-Pairing / HITLC: Alternatively, utilizing a strong base (e.g., ammonia) in a highly polar solvent system (like propanol or acetonitrile/methanol) fully deprotonates the acid. The separation then operates under Hydrophilic Interaction Thin Layer Chromatography (HITLC) principles, relying on the partitioning of the ionized species into a water-enriched layer on the silica surface (2[2]).
The following table synthesizes field-proven mobile phase compositions for sulfamoylbenzoic acids, detailing the precise volumetric ratios required to achieve optimal Retardation Factor (Rf) values.
Note: Rf values are highly sensitive to chamber saturation and ambient humidity. The inclusion of an internal standard (e.g., Paracetamol for furosemide assays) is mandatory to normalize run-to-run variations.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Tests (SST) and physical controls that immediately flag procedural errors (e.g., incomplete chamber saturation or moisture contamination).
Causality: Physically adsorbed water on silica gel alters its activity, leading to irreproducible Rf values. Heat activation standardizes the hydration shell (4[4]).
Obtain precoated Silica gel 60 F254 HPTLC plates (e.g., 20 cm × 10 cm).
Pre-wash the plates by developing them in pure methanol to the upper edge to remove binder impurities.
Dry the plates and activate them in an oven at 120°C for 30 minutes. Store in a grease-free desiccator over blue silica gel until use.
Phase II: Automated Sample Application
Causality: Manual spotting causes radial diffusion, leading to broad peaks. Band application ensures a uniform starting front, maximizing theoretical plates.
Prepare standard and sample solutions in methanol (e.g., 100–1000 µg/mL). Spike samples with a known internal standard (e.g., Paracetamol) to validate extraction recovery and migration consistency.
Using an automated TLC sampler (e.g., CAMAG Linomat), apply the solutions as 6 mm bands.
Maintain an application volume of 100 to 200 nL per band to prevent overloading the kinetically optimized high-performance layer (4[4]).
Phase III: Chamber Saturation & Development
Causality: An unsaturated chamber causes the mobile phase to evaporate from the plate edges during development (the "edge effect"), curving the solvent front and distorting Rf values.
Line a twin-trough glass chamber with filter paper.
Pour the selected mobile phase (e.g., Isopropyl alcohol:formic acid:ethyl acetate:chloroform:toluene, 1.5:1:0.5:3:4 v/v) into both troughs.
Seal the chamber and allow it to saturate for exactly 20 minutes at room temperature (25°C ± 2°C).
Insert the plate vertically and develop to a migration distance of 70–80 mm.
Remove the plate and dry it under a stream of warm air to completely volatilize the acidic modifiers.
Figure 2: Self-validating HPTLC workflow for sulfamoylbenzoic acid derivatives.
Phase IV: Densitometric Detection & Validation
Because sulfamoylbenzoic acids possess an extended conjugated aromatic system, they are highly UV-active.
Scan the developed plate using a TLC Scanner in absorbance/reflectance mode.
For furosemide, set the detection wavelength to 271 nm to maximize the signal-to-noise ratio (1[1]). For bumetanide, 254 nm is standard, though fluorescence quenching under 366 nm can also be utilized for qualitative confirmation ().
Self-Validation Check: Evaluate the calibration curve linearity. A robust system will yield a correlation coefficient (r²) ≥ 0.995 across the target concentration range (e.g., 300–2100 ng/band for furosemide). If the internal standard peak area deviates by >2% CV across tracks, the application volume or extraction efficiency is compromised, and the run must be invalidated.
TLC Densitogram of Mixture of Spironolactone, Furosemide and Anthranilic Acid
Source: ResearchGate
URL: [Link]
SIMULTANEOUS HYDROPHILIC INTERACTION THIN LAYER CHROMATOGRAPHIC (HITLC) METHOD FOR DETERMINATION OF AMLODIPINE AND FUROSEMIDE
Source: World Journal of Pharmacy and Pharmaceutical Sciences (via ResearchGate)
URL: [Link]
Monographs, Part I (Bumetanide)
Source: Ministry of Food and Drug Safety (MFDS)
URL:[Link]
Technical Support Center: Synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS 1030694-79-1). This resource is designed for researchers, medicinal chemists, and process deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid (CAS 1030694-79-1). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important molecule. Our guidance is rooted in established chemical principles and field-proven troubleshooting strategies.
Overview of Synthetic Strategy
The synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is typically achieved via a two-step process. This process begins with the chlorosulfonylation of 2-fluorobenzoic acid to generate a key sulfonyl chloride intermediate. This highly reactive intermediate is then coupled with 3-fluoroaniline to form the desired sulfonamide bond, yielding the final product.
The overall workflow can be visualized as follows:
Caption: High-level workflow for the two-step synthesis.
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Category 1: Low Overall Yield
Question 1: My final yield is consistently low. What are the most common causes in this synthesis?
Low yield is a frequent issue that can stem from either of the two main synthetic steps. A systematic approach is required to diagnose the root cause. Key factors include incomplete reactions, competing side reactions, and product loss during workup and purification.[1]
Troubleshooting Logic for Low Yield:
Caption: Diagnostic flowchart for troubleshooting low yield issues.
Question 2: I suspect the chlorosulfonylation (Step 1) is inefficient. How can I optimize it?
The formation of 2-fluoro-5-(chlorosulfonyl)benzoic acid is critical. The intermediate is highly susceptible to hydrolysis, and the starting material can be unreactive if conditions are not optimal.[2]
Causality—Why it Fails: Chlorosulfonic acid reacts violently with water. Any moisture in the reaction vessel or on the starting material will convert the reagent to sulfuric acid and HCl, and will hydrolyze the desired sulfonyl chloride product back to the sulfonic acid.[2] This dramatically reduces the amount of intermediate available for the next step.
Expert Recommendation:
Ensure Anhydrous Conditions: All glassware must be oven-dried. Use a fresh, unopened bottle of chlorosulfonic acid if possible. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Control Temperature: The reaction is exothermic. Add the 2-fluorobenzoic acid to the chlorosulfonic acid in portions, maintaining a low temperature (typically 0-10 °C) to prevent side reactions and degradation.[2]
Monitor Reaction: Use Thin Layer Chromatography (TLC) or a small-scale reaction quench followed by HPLC analysis to monitor the disappearance of the starting material.
Question 3: The sulfonamide formation (Step 2) seems to be the problem. What factors should I investigate?
The reaction between 2-fluoro-5-(chlorosulfonyl)benzoic acid and 3-fluoroaniline is a nucleophilic acyl substitution. Its success depends on the nucleophilicity of the amine, the choice of base, and the solvent.
Causality—Why it Fails: The reaction generates HCl as a byproduct. This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. Furthermore, primary amines can sometimes react twice, leading to di-sulfonylation byproducts.[3]
Expert Recommendation:
Choice of Base: Pyridine or triethylamine (Et₃N) are commonly used.[3] Pyridine can act as both a base and a solvent and is often effective for less nucleophilic anilines. Use at least 1.5 equivalents of the base.
Controlled Addition: Dissolve the aniline and base in an anhydrous solvent (like Dichloromethane - DCM) and cool the solution to 0 °C. Then, add a solution of the sulfonyl chloride intermediate dropwise. This slow addition minimizes side reactions like di-sulfonylation.[3]
Solvent: Anhydrous DCM, THF, or pyridine are suitable solvents. Ensure the solvent does not react with the sulfonyl chloride.[3]
Parameter
Recommended Condition
Rationale
Temperature
0 °C to Room Temperature
Minimizes side reactions and degradation of the sulfonyl chloride.[3]
Base
Pyridine or Triethylamine (≥1.5 eq.)
Neutralizes HCl byproduct, preventing protonation of the amine.[3]
Solvent
Anhydrous DCM, THF, or Pyridine
Provides a non-reactive medium for the reaction. Must be dry.[3]
Reagent Addition
Dropwise addition of sulfonyl chloride
Controls exotherm and minimizes formation of di-sulfonylation byproducts.[3]
Category 2: Product Purity and Impurities
Question 4: My final product is discolored and shows multiple spots on TLC. How can I improve purity?
Impure product can result from side reactions, degradation, or incomplete reactions.[1] Purification is key to obtaining a high-quality final product.
Causality—Why it Fails: The primary impurity is often unreacted starting material or the hydrolyzed sulfonic acid from the intermediate. Overly harsh reaction conditions (e.g., high heat) can cause degradation, leading to colored impurities.
Expert Recommendation:
Aqueous Workup: After the reaction is complete, quench the mixture carefully with water or a saturated NH₄Cl solution.[3] Acidify the aqueous layer with HCl to a pH of ~2. This will protonate the carboxylic acid group on your product, causing it to precipitate. Unreacted aniline will remain in the acidic aqueous layer.
Recrystallization: This is a highly effective purification method for this compound. The crude, precipitated solid can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture. This process is excellent for removing less polar and more polar impurities.[2]
Activated Carbon: If the product is highly colored, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.[2]
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A solvent system like ethyl acetate/hexane with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point.[2]
Detailed Experimental Protocols
The following protocols are generalized and should be adapted based on laboratory-scale and safety assessments.
Protocol 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic acid (Intermediate)
Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Reagents: Cool the flask to 0 °C in an ice bath. Carefully charge the flask with chlorosulfonic acid (3.0 eq.).
Reaction: Add 2-fluorobenzoic acid (1.0 eq.) portion-wise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[2]
Workup: Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.
Protocol 2: Synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid
Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
Reagents: Dissolve 3-fluoroaniline (1.0 eq.) and pyridine (2.0 eq.) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Reaction: Dissolve the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.1 eq.) from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 30 minutes.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the sulfonyl chloride is consumed.[3]
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1M HCl to remove excess pyridine and aniline, followed by a brine wash.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.
References
BenchChem Technical Support Team. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
Technical Support Center: Troubleshooting Sulfamoyl Benzoic Acid Solubility
Welcome to the Application Support Center. As researchers and drug development professionals, you are likely familiar with the biopharmaceutical hurdles presented by sulfamoyl benzoic acids (SBAs) such as furosemide and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As researchers and drug development professionals, you are likely familiar with the biopharmaceutical hurdles presented by sulfamoyl benzoic acids (SBAs) such as furosemide and bumetanide. Classified predominantly as BCS Class IV compounds, these molecules suffer from both low aqueous solubility and poor permeability[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind SBA precipitation and provide self-validating protocols to engineer highly soluble formulations for your in vitro and in vivo workflows.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why does my sulfamoyl benzoic acid stock solution (prepared in DMSO) immediately precipitate when diluted into physiological buffers (pH 7.4)?The Causality: SBAs contain a carboxylic acid moiety with a pKa typically ranging between 3.7 and 3.9[2]. While a pH of 7.4 should theoretically ionize >99% of the drug, the sudden introduction of a highly concentrated DMSO stock into a weak aqueous buffer often overwhelms the buffer capacity. The localized drop in pH forces the drug back into its unionized free acid state. The high crystal lattice energy of the hydrophobic free acid rapidly drives nucleation and precipitation.
The Fix: Do not rely solely on the bulk buffer pH. Pre-adjust your aqueous buffer to a higher buffering capacity or utilize a co-solvent system. For example, bumetanide achieves a working solubility of ~0.5 mg/mL when first dissolved in DMF and then diluted 1:1 with PBS (pH 7.2)[3].
Q2: I am formulating an injectable dosage and need an aqueous concentration >10 mg/mL without using toxic co-solvents. How can I achieve this?The Causality: When co-solvents (like PEG 400 or glycofurol) are not viable due to toxicity or viscosity limits, you must alter the solid-state thermodynamics of the API via salt screening. Changing the counterion fundamentally alters the crystal packing arrangement and hydration kinetics.
The Fix: Switch from the free acid or sodium salt to a potassium salt. For example, bumetanide potassium trihydrate exhibits a lower activation barrier for dehydration (14.9 kcal/mol) compared to the sodium trihydrate salt (19.9 kcal/mol). This looser binding of water molecules and altered crystal lattice translates to a 5-fold increase in aqueous solubility (27–30 mg/mL for K+ vs. 5.6 mg/mL for Na+).
Q3: My oral SBA formulation shows poor bioavailability. How can I enhance the dissolution rate in the acidic environment of the stomach?The Causality: In acidic media (pH 1.2), the carboxylic acid is fully protonated, rendering the drug highly hydrophobic and resistant to wetting.
The Fix: Utilize inclusion complexation or liquisolid compacts. Encapsulating the drug in β-cyclodextrin (1:4.5 ratio) masks the hydrophobic aromatic ring within the cyclodextrin cavity, while the exterior hydroxyl groups interact with water to provide rapid wetting and dissolution[1]. Alternatively, formulating the drug as a liquisolid compact using non-volatile water-miscible vehicles like Synperonic® PE/L 81 significantly increases the wetted surface area, enhancing dissolution even at lower pH[2].
Part 2: Decision Matrix for Solubility Enhancement
Decision matrix for resolving sulfamoyl benzoic acid solubility issues.
Part 3: Quantitative Solubility Data
The following table summarizes the dramatic impact that formulation strategy and counterion selection have on the aqueous solubility of SBAs.
To ensure scientific integrity, every protocol executed in the lab must contain an internal feedback loop. Below are the standard operating procedures for the two most effective SBA solubility enhancement techniques.
Protocol A: Generation of High-Solubility SBA Salts (Parenteral Focus)
Causality: Replacing the proton of the carboxylic acid with a potassium counterion disrupts the tight hydrogen-bonding network of the free acid, lowering the thermodynamic barrier to aqueous solvation.
Suspension: Suspend 1.0 g of the SBA free acid (e.g., bumetanide) in 20 mL of HPLC-grade water. The suspension will be highly opaque.
Titration: Slowly add 1M KOH dropwise under continuous magnetic stirring until the pH stabilizes at 8.0. The solution should transition from an opaque suspension to a completely clear solution as the ionized salt forms.
Crystallization: Lyophilize the clear solution over 48 hours to recover the solid potassium trihydrate salt.
Self-Validation Checkpoint (DSC): Run Differential Scanning Calorimetry (DSC) on the recovered powder. The complete absence of the characteristic free acid melting endotherm (e.g., ~230°C for bumetanide) and the appearance of a new low-temperature dehydration endotherm mathematically validates 100% conversion to the salt form.
Protocol B: β-Cyclodextrin Inclusion Complexation via Solvent Evaporation (Oral Focus)
Causality: The solvent evaporation method forces the SBA molecule into the hydrophobic core of the cyclodextrin during the transition from liquid to solid state, resulting in an amorphous, highly wettable complex[1].
Solubilization: Dissolve the SBA and β-cyclodextrin in a 1:4.5 molar ratio into a mutually miscible solvent system (e.g., 50:50 Ethanol/Water).
Molecular Dispersion: Stir the mixture in a water bath at 45°C for 2 hours. This thermal energy overcomes the activation barrier required for the drug to displace water molecules inside the cyclodextrin cavity.
Evaporation & Sizing: Evaporate the solvent completely under reduced pressure. Pulverize the resulting dried mass and pass it through an 80-mesh sieve to ensure uniform particle size.
Self-Validation Checkpoint (Phase-Solubility): Perform a phase-solubility analysis by adding excess complex to water and measuring the dissolved drug via UV-Vis or HPLC. An
AL
-type linear solubility curve confirms true 1:1 stoichiometric inclusion rather than a mere physical mixture.
Part 5: References
Murtaza, G., et al. "Comparative evaluation of various solubility enhancement strategies for furosemide." Pak. J. Pharm. Sci., Vol.27, No.4, July 2014. URL:
Ong, Winston, et al. "Sodium and potassium salts of bumetanide trihydrate: Impact of counterion on structure, aqueous solubility and dehydration kinetics." CrystEngComm, Royal Society of Chemistry, 2012. URL:
"Liquisolid Systems to Improve the Dissolution of Furosemide." National Institutes of Health (PMC). URL:
Technical Support Center: Catalyst Optimization for Sulfonamide Coupling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the N-arylation of primary and secondary sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the N-arylation of primary and secondary sulfonamides. Unlike standard aliphatic amines, sulfonamides possess highly attenuated nucleophilicity and lower pKa values (typically pKa ~10). This distinct electronic profile makes their cross-coupling behavior highly sensitive to catalyst selection, ligand bite angle, and base strength.
This guide abandons generic protocols in favor of a mechanistic, causality-driven approach to troubleshooting both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Chan-Lam) sulfonamide couplings.
Core Diagnostic Logic: Catalyst Selection Matrix
Before optimizing reaction conditions, you must select the correct catalytic regime based on your electrophilic coupling partner. The workflow below dictates the foundational logic for sulfonamide N-arylation.
Workflow for selecting catalyst systems based on the sulfonamide's coupling partner.
Q: My sulfonamide coupling with an aryl chloride is stalling at <20% conversion. I am using Pd₂(dba)₃, BINAP, and NaOtBu. What is going wrong?A: The issue is a fundamental mismatch between your base, your ligand, and the nucleophile's pKa. Because sulfonamides are significantly more acidic than aliphatic amines, a strong base like sodium tert-butoxide (NaOtBu) rapidly deprotonates the sulfonamide, forming a highly stable, insoluble sodium sulfonamide salt that fails to coordinate to the palladium center. Furthermore, BINAP often lacks the steric bulk required to force the challenging reductive elimination of electron-deficient sulfonamides[1].
Solution: Switch to a weaker, insoluble base like Cs₂CO₃ or K₃PO₄. Replace BINAP with a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos or tBuBrettPhos ) or a bidentate ligand with a large bite angle (e.g., Xantphos ). These ligands stabilize the Pd(0) intermediate and accelerate the difficult reductive elimination step from the Pd(II) complex[2],[3].
Quantitative Optimization Data
Table 1: Ligand and Base Optimization for Pd-Catalyzed Sulfonamide Coupling
Catalyst Precursor
Ligand
Base
Solvent
Typical Yield
Mechanistic Rationale
Pd₂(dba)₃ (2 mol%)
BINAP (4 mol%)
NaOtBu
Toluene
< 20%
Base is too strong; sulfonamide salt precipitates.
Self-Validation Checkpoint: The reaction mixture should transition from a dark red/purple (Pd₂(dba)₃ resting state) to a pale yellow/orange homogeneous solution upon active catalytic turnover. The appearance of a persistent black precipitate indicates catalyst decomposition (Pd black)[4].
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the primary sulfonamide (1.0 equiv), aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4.5 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).
Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen or Argon (repeat 3 times). Crucial: Atmospheric oxygen rapidly degrades electron-rich phosphine ligands.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration) via syringe.
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–18 hours. Maintain vigorous stirring (800 rpm) to ensure the insoluble inorganic base remains suspended.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the base and Pd catalyst, and concentrate in vacuo prior to chromatography[4].
Module B: Copper-Catalyzed Chan-Lam Coupling
Troubleshooting & FAQs
Q: I am attempting a Chan-Lam coupling of a primary sulfonamide with an arylboronic acid using Cu(OAc)₂. I am observing massive amounts of N,N-diarylated (over-arylation) product and boronic acid homocoupling. How do I optimize this?A: The Chan-Lam coupling of primary sulfonamides is notoriously prone to over-arylation because the resulting secondary N-arylsulfonamide product is often more nucleophilic—or coordinates more readily to copper—than the primary starting material[5]. Homocoupling of the boronic acid (forming a biaryl) occurs when the rate of transmetalation exceeds the rate of sulfonamide coordination, a side-reaction exacerbated by excess oxidant or moisture[6].
Solution: To suppress over-arylation, use the sulfonamide as the limiting reagent and employ a slight excess of the boronic acid (1.5 - 2.0 equiv). To minimize homocoupling, run the reaction at room temperature in a coordinating solvent like Methanol, and ensure the reaction is open to the air rather than using a pure O₂ balloon, which accelerates oxidative side reactions[7].
Mechanistic catalytic cycle of the Chan-Lam coupling highlighting the critical Cu(III) intermediate.
Quantitative Optimization Data
Table 2: Condition Matrix for Chan-Lam Sulfonamide Coupling
Copper Source
Additive/Base
Solvent
Atmosphere
Result Profile
Cu(OAc)₂ (1.0 eq)
Pyridine (2.0 eq)
DCM
Air (Open flask)
Standard conditions; moderate yield, some N,N-diarylation.
Cu(OAc)₂ (10 mol%)
Pyridine (2.0 eq)
DCM
O₂ Balloon
High conversion, but high boronic acid homocoupling.
CuCl (10 mol%)
None (Base-free)
MeOH
Air (Open flask)
Excellent yield; highly selective for mono-arylation[7].
Self-Validation Checkpoint: The solution should maintain a blue/green tint indicative of active Cu(II) species. If the solution turns completely brown/red and stays that way, the copper has precipitated as inactive Cu(I) oxide, indicating insufficient aeration.
Preparation: In a 20 mL glass vial open to the air, dissolve the primary sulfonamide (1.0 equiv) and arylboronic acid (1.5 equiv) in reagent-grade Methanol (0.1 M).
Catalyst Addition: Add CuCl (10 mol%). Note: No external base or ligand is required for this specific optimized protocol, which leverages the solvent's coordination properties to modulate the Cu center.
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 12–24 hours. Leave the vial uncapped or loosely capped to allow atmospheric oxygen to reoxidize the Cu(I) byproduct back to the active Cu(II) catalyst[6].
Monitoring: Monitor via LC-MS. The mild, base-free conditions prevent the over-arylation typically seen with strong bases.
Workup: Remove the methanol under reduced pressure. Redissolve the crude mixture in EtOAc, wash with 1M HCl to remove copper salts, dry over Na₂SO₄, and purify via flash chromatography[7].
Advanced Mechanistic Insights
Q: Does the steric bulk of the sulfonamide matter as much as the aryl halide?A: Yes. Secondary sulfonamides (which already have one substituent on the nitrogen) are significantly more sterically hindered and have different coordination geometries compared to primary sulfonamides. In Pd-catalysis, secondary sulfonamides often require highly specialized ligands like BrettPhos to force the reductive elimination[3]. In Cu-catalysis, secondary sulfonamides are less prone to over-arylation but suffer from slower transmetalation rates, requiring higher catalyst loadings[5].
Q: Can I use sulfonyl azides instead of sulfonamides to make N-arylsulfonamides?A: Yes. Recent advancements have demonstrated that sulfonyl azides can undergo a modified Chan-Lam coupling with arylboronic acids using heterogeneous copper catalysts (like MCM-41-immobilized copper complexes). This reaction proceeds at room temperature in methanol and releases N₂ gas as a thermodynamic driving force, offering an extremely green and efficient alternative to traditional sulfonamide starting materials[8].
References
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews (ACS Publications).
URL:[Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! | YouTube (Educational Chemistry Channel).
URL:[Link]
Chemoselective Synthesis of Biaryls and Diaryl Sulfones via Solvent-Controlled Metal-Catalyzed S–N Bond Cleavage | The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides | ACS Catalysis (ACS Publications).
URL:[Link]
ChemInform Abstract: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides under Mild Conditions | ResearchGate.
URL:[Link]
A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides | ResearchGate.
URL: [Link]
Technical Support Center: Troubleshooting HPLC Baseline Noise in Fluorinated Benzoic Acid Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analysts struggle with baseline instability when working with highly polar, halogenated compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see analysts struggle with baseline instability when working with highly polar, halogenated compounds. Fluorinated Benzoic Acids (FBAs) are critical analytes used as hydrologic tracers and pharmaceutical intermediates due to their high stability and unique electronegativity[1].
However, their chemical nature requires specific chromatographic conditions—namely, low-pH ion-pairing reagents and specialized stationary phases like Pentafluorophenyl (PFP)—which inherently predispose the High-Performance Liquid Chromatography (HPLC) system to severe baseline noise and drift.
This guide is designed to move beyond simple "quick fixes." Here, we will dissect the causality behind baseline noise and provide self-validating protocols to permanently resolve these issues.
Core Diagnostic Workflow
Before adjusting any parameters, you must isolate the origin of the noise. Is it chemical (mobile phase absorbance), mechanical (pump/mixer), or chromatographic (column bleed)?
Diagnostic decision tree for isolating the root cause of HPLC baseline noise in FBA analysis.
Section 1: The TFA & Low-Wavelength Conundrum
The Causality:
FBAs lack strong extended chromophores, often necessitating UV detection at very low wavelengths (200–220 nm). Because FBAs are acidic (pKa ~3-4),2[2] to suppress ionization and prevent peak tailing.
Herein lies the conflict: TFA has a massive UV absorbance band below 220 nm. During a reversed-phase gradient (e.g., Water to Acetonitrile), TFA is dynamically retained and displaced from the stationary phase. This changing concentration of TFA reaching the flow cell creates a severe refractive index imbalance, manifesting as a rolling or drastically drifting baseline.
Quantitative Data Summary:
To stabilize the baseline, you must optimize the detection wavelength against the TFA absorbance profile.
Use only if the specific FBA has extended conjugation.
Protocol 1: Self-Validating Zero-Injection Gradient Test
To prove whether your noise is caused by TFA absorbance or column contamination, execute this self-validating system:
The Control Run: Execute your standard FBA gradient method without injecting a sample. Record the baseline drift.
The Isolation Step: Remove the analytical column from the HPLC system and replace it with a zero-dead-volume union.
The Validation Run: Rerun the exact same gradient.
Causality Check: If the baseline noise persists without the column, the root cause is the mobile phase (TFA absorbance) or poor pump mixing[3]. If the baseline becomes perfectly flat, the noise was caused by column bleed or strongly retained impurities eluting from the stationary phase.
Section 2: PFP Column Chemistry & Ghost Peaks
The Causality:
Standard C18 columns rely solely on hydrophobic interactions, which often fail to adequately retain highly polar FBAs.5[5] because they offer orthogonal selectivity. The five fluorine atoms on the PFP benzene ring retain FBAs through multiple mechanisms: dipole-dipole interactions, pi-pi interactions, and steric selectivity[6].
However, these strong secondary interactions mean that matrix contaminants (or degraded TFA) bind exceptionally tightly to the PFP phase. When these contaminants slowly bleed off during a gradient, they appear as broad, rolling baseline noise or "ghost peaks."
PFP column retention mechanisms for FBAs and the required self-validating wash workflow.
Protocol 2: PFP Column Regeneration and Passivation
If Protocol 1 indicates the column is the source of the noise, perform this targeted wash to disrupt the specific pi-pi and dipole interactions causing the bleed:
Aqueous Flush: Flush the column with 100% LC-MS grade Water for 10 column volumes (CVs) to remove all precipitated buffer salts.
Organic Desorption: Flush with 100% Acetonitrile for 10 CVs, followed by 100% Methanol for 10 CVs.
Deep Disruption (The Key Step): Flush with 100% Isopropanol (IPA) at 50% of your normal flow rate for 20 CVs. Why? IPA's higher viscosity and unique polarity profile effectively disrupt stubborn pi-pi stacking interactions that trap fluorinated contaminants on the PFP phase.
Validation: Re-equilibrate the column in your starting mobile phase for 15 CVs. A return to a stable, flat baseline validates the successful desorption of the contaminants.
Section 3: System Hardware & Mechanical Noise
The Causality:
If your baseline noise is cyclical (sinusoidal) rather than a continuous drift, the issue is mechanical. Incomplete mixing of TFA and Acetonitrile creates micro-pockets of varying UV absorbance. Standard bead mixers are often insufficient for the challenging viscosity differences of TFA gradients. Furthermore,4[4].
Hardware Solutions:
Mixer Upgrade: . These mixers contain machined titanium microfluidic channels that drastically improve mixing efficiency without significantly increasing dwell volume, effectively eliminating TFA baseline ripples.
Check Valve Maintenance: If using high concentrations of TFA, switch to ceramic check valves, which resist the corrosive nature of the acid better than standard ruby/sapphire valves[4].
Frequently Asked Questions (FAQs)
Q: Why does my baseline drift upward during the gradient, but suddenly drop below zero at the end?A: This is a classic refractive index (RI) anomaly caused by analyzing at 200-210 nm[3]. As the organic concentration increases, the UV absorbance of the mobile phase increases (upward drift). When the gradient abruptly returns to the highly aqueous starting conditions, the sudden lack of organic solvent causes the detector's reference diode to register a negative absorbance relative to the peak of the gradient. Solution: Shift detection to 214-215 nm.
Q: Can I substitute Formic Acid for TFA to reduce baseline noise?A: While Formic Acid has lower UV absorbance at 210 nm, it is a weaker ion-pairing agent than TFA. Because FBAs are highly electronegative, substituting Formic Acid often results in severe peak tailing and reduced retention on PFP columns. If you must switch, you will likely need to transition to an LC-MS/MS setup where UV absorbance is irrelevant[1].
Q: Does solvent age really affect the baseline that much?A: Absolutely.4[4]. Mobile phases containing TFA should be made fresh daily. Never "top off" old mobile phase bottles.
Technical Support Center: Mastering Moisture Control in Sulfonamide Synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis. Sulfonamides are a cornerstone structural motif in pharmaceutical and agrochemical development. However, their synthesis via sulfonyl chlorides is notori...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sulfonamide Synthesis. Sulfonamides are a cornerstone structural motif in pharmaceutical and agrochemical development. However, their synthesis via sulfonyl chlorides is notoriously plagued by moisture sensitivity, which can drastically reduce yields and complicate purification.
This guide provides researchers, scientists, and drug development professionals with the mechanistic theory, troubleshooting protocols, and validated methodologies required to achieve high-yielding, anhydrous sulfonamide couplings.
The Mechanistic Threat: Why Moisture Matters
The classical synthesis of sulfonamides relies on the nucleophilic attack of a primary or secondary amine on an electrophilic sulfonyl chloride. However, sulfonyl chlorides are highly electrophilic and susceptible to an Sₙ2-type hydrolysis mechanism when exposed to even trace amounts of water 1.
This parasitic pathway is doubly destructive: it not only consumes the starting material to form a sulfonic acid, but it also generates hydrochloric acid (HCl) as a byproduct. The resulting sulfonic acid and HCl immediately protonate the remaining amine in the reaction mixture. Because ammonium salts are not nucleophilic, this side reaction effectively halts the desired amidation process 2.
Competing pathways in sulfonamide synthesis highlighting the parasitic hydrolysis reaction.
Frequently Asked Questions (Theory & Causality)
Q: How do I choose the right molecular sieves for drying my reaction solvent?A: The choice of molecular sieve depends entirely on the kinetic diameter of your solvent molecules. For polar solvents like methanol or ethanol, 3Å (angstrom) sieves are mandatory because their smaller pore size excludes the solvent while selectively trapping water molecules 3. For larger, non-polar or aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene, 4Å sieves are highly effective and can reliably reduce residual water to the sub-10 ppm range 4.
Q: Can I compensate for wet solvent by simply adding an excess of sulfonyl chloride?A: No. While adding excess reagent might seem like a quick fix, the hydrolysis byproduct (sulfonic acid) is highly polar and amphiphilic. This leads to severe emulsion formation during aqueous workup, complicating phase separation and drastically reducing your isolated yield [](). Furthermore, excess sulfonyl chloride can drive the over-reaction of primary amines, leading to unwanted di-sulfonylation .
Q: Why must the reaction be initiated at 0 °C?A: The nucleophilic attack of the amine (and the competing hydrolysis if trace water is present) is highly exothermic. Lowering the temperature to 0 °C suppresses the activation energy for the hydrolysis pathway more effectively than the amidation pathway, providing kinetic control. It also prevents the formation of di-sulfonylated byproducts 5.
Troubleshooting Guide: Resolving Common Experimental Failures
Issue 1: TLC shows complete consumption of sulfonyl chloride, but product yield is <20%.
Causality: The sulfonyl chloride likely hydrolyzed before or during the reaction. Even if the solvent was perfectly dry, the reagent itself might have degraded during storage due to atmospheric moisture.
Validation & Solution: Treat your reaction as a self-validating system. Validate the integrity of your sulfonyl chloride by NMR or melting point before use. If degraded, purify it via distillation under reduced pressure 5. Ensure your solvent is validated by Karl Fischer titration to be <10 ppm water before proceeding.
Issue 2: Formation of a highly polar baseline spot on TLC.
Causality: This is the sulfonic acid byproduct resulting from moisture ingress 6.
Validation & Solution: Check your inert atmosphere setup (Argon/N₂). Ensure all glassware is oven-dried (150 °C for >2 hours) or flame-dried and cooled under an inert atmosphere. Switch to a fresh bottle of anhydrous solvent or properly activated molecular sieves.
Issue 3: Unbreakable emulsions during the extraction phase.
Causality: Sulfonic acid salts act as surfactants, trapping water and organic solvents together 5.
Validation & Solution: Do not shake the separatory funnel vigorously. To break the emulsion, acidify the aqueous layer slightly to protonate the sulfonic acid, or filter the biphasic mixture through a pad of Celite. Adding brine (saturated NaCl) can also help increase the ionic strength of the aqueous layer, forcing the organic compounds into the organic phase.
Quantitative Data: Solvent Drying Efficiency
To ensure a self-validating system, rely on empirical data for solvent preparation rather than assumptions. The table below summarizes the efficiency of various desiccants for common organic solvents used in sulfonamide synthesis.
Solvent
Desiccant Method
Loading
Time
Achievable Residual Water
THF
3Å Molecular Sieves
20% m/v
48–72 h
< 10 ppm
THF
Sodium / Benzophenone
N/A
Reflux
~ 43 ppm
DCM
3Å Molecular Sieves
20% m/v
24 h
< 10 ppm
DCM
Calcium Hydride (CaH₂)
N/A
Reflux
~ 13 ppm
Methanol
3Å Molecular Sieves
20% m/v
5 days
~ 10 ppm
Toluene
Silica (Column Passage)
10% m/v
Immediate
< 5 ppm
Data synthesized from quantitative evaluations of desiccant efficiency 7.
Standard Operating Procedure (SOP): Anhydrous Sulfonamide Synthesis
This protocol is designed as a self-validating system; do not proceed to the next step unless the prior validation check is met.
Standard operating procedure for moisture-free sulfonamide synthesis.
Step 1: Solvent and Glassware Preparation
Drying: Add activated 3Å or 4Å molecular sieves (20% m/v) to your chosen solvent (e.g., DCM or THF) and let stand for 48-72 hours under an inert atmosphere [[7]]().
Validation: Perform a Karl Fischer titration. Do not proceed unless water content is <10 ppm.
Apparatus: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Argon or Nitrogen.
Step 2: Reagent Assembly
Dissolve the primary or secondary amine (1.0 equiv) in the anhydrous solvent (approx. 0.1 M to 0.5 M concentration).
Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 to 1.5 equiv), to act as an HCl scavenger 2.
Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes to equilibrate.
Step 3: Electrophile Addition
Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of the anhydrous solvent. Note: Use freshly purified sulfonyl chloride to prevent introducing pre-formed sulfonic acid 5.
Add the sulfonyl chloride solution dropwise to the amine mixture over 15–30 minutes using a syringe pump or addition funnel.
Causality: Dropwise addition at 0 °C prevents localized heating, suppressing both the activation energy required for hydrolysis and di-sulfonylation side reactions 2.
Step 4: Reaction Monitoring and Quench
Remove the ice bath and allow the reaction to warm to room temperature.
Validation: Monitor the reaction via TLC or HPLC. The reaction is complete when the starting amine is fully consumed (typically 2–24 hours) 2.
Quench the reaction by adding a small volume of saturated aqueous NaHCO₃ to neutralize any remaining HCl and unreacted sulfonyl chloride.
Step 5: Workup and Purification
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA and unreacted amine), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary 5.
References
BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.2
BenchChem. Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride.5
Red River. Understanding Molecular Sieves and Their Role in Solvent Drying.4
Jalon. Essential Guide: Molecular Sieves for Water Removal.3
Rubin Group (UCLA). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.7
BenchChem. An In-depth Technical Guide to the Hydrolysis of Benzenesulfonyl Chloride.1
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Sulfonamides
In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative tool for optimizing therapeutic potential.[1][2] Sulfonamides, a corner...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative tool for optimizing therapeutic potential.[1][2] Sulfonamides, a cornerstone of medicinal chemistry, have been a significant beneficiary of this "fluorine advantage."[2][3] This guide provides an in-depth, data-driven comparison of the biological activities of fluorinated sulfonamides against their non-fluorinated counterparts, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own molecular design strategies. We will delve into the mechanistic underpinnings of how this small but highly electronegative atom can profoundly influence a molecule's interaction with its biological target, its metabolic fate, and its overall efficacy.[4][5]
The Impact of Fluorination: More Than Just a Simple Substitution
The introduction of fluorine into a sulfonamide molecule is not a trivial alteration. Its unique properties—high electronegativity, small van der Waals radius (comparable to a hydrogen atom), and the strength of the carbon-fluorine bond—collectively contribute to significant changes in a molecule's physicochemical and, consequently, its biological properties.[1][4] These modifications can lead to:
Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the target protein's active site, leading to increased binding affinity and potency.[5][6]
Improved Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the drug can be significantly enhanced, leading to a longer half-life and improved bioavailability.[1][7]
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and acidity (pKa).[8][9] These changes can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes.[6]
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.[5]
Comparative Analysis of Biological Activity: Data-Driven Insights
To illustrate the tangible effects of fluorination, we will now examine experimental data from key therapeutic areas where sulfonamides are prominent: carbonic anhydrase inhibition, antibacterial activity, and cyclooxygenase-2 (COX-2) inhibition.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[10] Sulfonamides are the classical inhibitors of CAs.[11][12]
Experimental Data Summary: Inhibition of Human Carbonic Anhydrase II (hCA II)
Note: IC₅₀ is the half-maximal inhibitory concentration.
As the data suggests, the introduction of fluorine can lead to a modest to significant increase in inhibitory potency against hCA II. For instance, the perfluoroalkylsulfonamide derivative 2b demonstrates a lower IC₅₀ value compared to the widely used non-fluorinated drug, acetazolamide.[13][14] Furthermore, studies on triazinyl-substituted sulfonamides have shown that replacing chlorine with fluorine results in a distinctly different inhibition profile against various human CA isoforms, highlighting the nuanced effects of halogen substitution.[12]
Antibacterial Activity
Sulfonamide antibiotics function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15]
Experimental Data Summary: Minimum Inhibitory Concentration (MIC) against E. coli
Note: MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.
The data clearly demonstrates the dramatic enhancement of antibacterial activity upon fluorination. While the parent sulfanilamide is largely ineffective against E. coli, fluorinated derivatives show potent inhibitory effects.[15] The presence of fluorine can be critical for interactions within the active site of the DHPS enzyme.[15] The enhanced lipophilicity of fluorinated compounds can also facilitate their passage through the bacterial cell wall.[1]
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17][18] Several successful COX-2 inhibitors, such as celecoxib, feature a sulfonamide moiety.[19][20]
The trifluoromethyl group in celecoxib is a key contributor to its high potency and selectivity for COX-2.[20] Interestingly, a trifluoromethyl analog of celecoxib (TFM-C), with significantly lower COX-2 inhibitory activity, still demonstrated potent anti-inflammatory effects in a neuroinflammation model, suggesting COX-2 independent mechanisms of action that may be influenced by the fluorinated scaffold.[22] Studies on other series of compounds, such as benzo[d]thiazole analogs, have also shown that the position of fluorine substitution on the phenyl ring can significantly impact COX-2 inhibitory activity and selectivity.[23]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
Preparation of Sulfonamide Solutions: Prepare a stock solution of each test sulfonamide in a suitable solvent like dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[24]
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 bacterial colonies and inoculate into a broth medium. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[25]
Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.[25]
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[24]
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase, which catalyzes the hydration of carbon dioxide.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme, the test sulfonamides at various concentrations, and the substrate (e.g., p-nitrophenyl acetate).
Assay Procedure: In a 96-well plate, add the assay buffer, the sulfonamide inhibitor, and the carbonic anhydrase enzyme solution. Mix and pre-incubate at 25°C for 10 minutes.[24]
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Immediately measure the change in absorbance at a specific wavelength to monitor the formation of the product (p-nitrophenol).[24]
Data Analysis: Calculate the percentage of enzyme inhibition for each sulfonamide concentration relative to a control without an inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[24]
Signaling Pathways and Mechanisms of Action
Understanding how fluorination impacts the interaction of sulfonamides with their target proteins at a molecular level is crucial for rational drug design.
Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides
Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (p-ABA).
Simplified DHPS Inhibition Pathway
Caption: Competitive inhibition of DHPS by sulfonamides.
Fluorination can enhance the binding of the sulfonamide to the active site of DHPS through favorable electronic interactions, leading to more potent inhibition of the folic acid synthesis pathway and, consequently, a stronger antibacterial effect.
Conclusion
The strategic incorporation of fluorine into sulfonamide scaffolds offers a powerful approach to enhancing their biological activity. As demonstrated by the presented data, fluorination can lead to significant improvements in enzyme inhibition and antibacterial potency. This guide has provided a framework for understanding the multifaceted effects of fluorine in medicinal chemistry, supported by experimental evidence and detailed protocols. By leveraging the "fluorine advantage," researchers can continue to develop novel and more effective sulfonamide-based therapeutics.
References
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
Duan, J., et al. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. PubMed. [Link]
Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Ceruso, M., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Taylor & Francis Online. [Link]
Ceruso, M., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed. [Link]
Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
[N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. PubMed. [Link]
El-Metwaly, N. M., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. PharmaCompass. [Link]
Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. PubMed. [Link]
Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. ResearchGate. [Link]
Reheim, M. A. M., et al. (2024). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate. [Link]
Angeli, A., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
Berrino, E., et al. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. PubMed. [Link]
Boukhris, S., et al. (2020). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]
Traboulsi, H., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. CoLab.
Sultan, A. A. S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]
Genin, M. J., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed. [Link]
He, Y., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC. [Link]
Hussein, S., et al. (2025). Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. ResearchGate. [Link]
Abdel-Aziz, M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [Link]
Kuzmin, A. V., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. NIH. [Link]
Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. [Link]
Kuzmin, A. V., Moskalik, M. Y., & Shainyan, B. A. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI. [Link]
Penning, T. D., et al. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ACS Publications. [Link]
Abdel-Aziz, M., et al. (2017). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. ResearchGate. [Link]
Di Penta, A., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. [Link]
Khan, I., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. [Link]
Pitre, S. P., et al. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]
Li, J., et al. (2023). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. ACS Publications. [Link]
University of Birmingham. (2023). Fluorine PFAS In Medicines Not Leading To Added Drug Reactions. Technology Networks. [Link]
Ghorab, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]
Uddin, M. J., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. ACS Publications. [Link]
Kuzmin, A. V., Moskalik, M. Y., & Shainyan, B. A. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. PubMed. [Link]
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. [Link]
Celecoxib pathways: Pharmacokinetics and pharmacodynamics. ResearchGate. [Link]
De Nisco, M., et al. (2019). Synthesis and biological evaluation of fluorinated analogues of ripostatin A. PubMed. [Link]
Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Semantic Scholar. [Link]
Al-Ghorbani, M., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]
Daniels, B., et al. (2023). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC. [Link]
Purity Assessment Standards for Research-Grade Benzoic Acid Derivatives: A Comparative Analytical Guide
Research-grade benzoic acid derivatives serve as foundational building blocks in drug discovery, functioning as active pharmaceutical ingredients (APIs), preservatives, and critical synthetic intermediates. Ensuring the...
Author: BenchChem Technical Support Team. Date: March 2026
Research-grade benzoic acid derivatives serve as foundational building blocks in drug discovery, functioning as active pharmaceutical ingredients (APIs), preservatives, and critical synthetic intermediates. Ensuring the purity of these compounds is not merely a quality control formality; it is a fundamental prerequisite for establishing reliable structure-activity relationships (SAR) and ensuring toxicological safety. According to the ICH Q3A(R2) guidelines, organic impurities must be rigorously identified and qualified if they exceed specific thresholds based on the maximum daily dose[1].
This guide provides an objective, in-depth comparison of the primary analytical modalities used to assess the purity of benzoic acid derivatives. Designed for researchers and drug development professionals, it dissects the causality behind experimental choices and outlines self-validating protocols that guarantee scientific integrity.
Comparative Analysis of Analytical Modalities
Relying on a single analytical method to evaluate the purity of a synthesized benzoic acid derivative introduces a high risk of analytical blind spots. A robust purity assessment requires an orthogonal approach, cross-verifying data across different physical and chemical principles.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC remains the gold standard for trace impurity profiling. Because benzoic acid derivatives contain a carboxylic acid functional group (pKa ~4.2), the mobile phase pH is the most critical parameter. If the pH is near the pKa, the compound exists in a partial state of ionization, leading to severe peak tailing and irreproducible retention times. Therefore, the mobile phase must be buffered to a pH of 2.0–3.0 (e.g., using 0.1% phosphoric or formic acid) to ensure the analyte is fully protonated and interacts uniformly with the non-polar C18 stationary phase[2]. When optimized, HPLC can achieve Limits of Detection (LOD) as low as 2.5 ng/mL[3].
Quantitative Nuclear Magnetic Resonance (qNMR)
While HPLC requires a highly pure reference standard of the exact analyte for absolute quantification, qNMR determines absolute purity by comparing the integral of a target proton signal against a certified internal standard. For benzoic acid derivatives, maleic acid is the premier internal standard. The causality here is structural: maleic acid features olefinic protons that resonate at ~6.3 ppm, which cleanly separates from the aromatic protons of benzoic acid derivatives (typically 7.0–8.0 ppm)[4]. qNMR routinely achieves accuracies comparable to HPLC without the need for compound-specific calibration curves[4].
Pharmacopeial Acid-Base Titration
For bulk assay determination, the USP monograph for Benzoic Acid dictates an acid-base titration using 0.1 M Sodium Hydroxide[5]. While highly precise for determining the overall mass fraction of the acid (acceptable range 99.5% - 100.5% on a dried basis), titration is non-specific. It cannot differentiate between the target benzoic acid and structurally similar acidic impurities (e.g., salicylic acid). Thus, it must always be paired with a chromatographic method.
Simple, highly precise for bulk mass fraction (99.5-100.5%).
Non-specific; cannot distinguish between different acidic species.
Orthogonal Workflow Design
To establish a self-validating system, researchers must intelligently integrate these methods. The workflow below illustrates the decision matrix for assessing a newly synthesized benzoic acid derivative.
Decision matrix for orthogonal purity assessment of benzoic acid derivatives.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any systemic error (e.g., column degradation, integration error) is immediately flagged before data is reported.
Protocol 1: HPLC-UV Method for Trace Impurity Quantification
Causality Focus: pH control and System Suitability.
Materials:
C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Deionized Water (pH ~2.5)
Mobile Phase B: HPLC-Grade Acetonitrile
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of 85% phosphoric acid to 1 L of ultra-pure water. Rationale: Benzoic acid (pKa ~4.2) must be kept at a pH at least 1.5 units below its pKa to ensure >95% protonation, preventing peak tailing and retention time shifts[2].
System Suitability Test (SST): Inject a resolution mixture containing the target benzoic acid derivative and a known closely eluting impurity (e.g., 4-hydroxybenzoic acid).
Validation Check: The system is only valid if the resolution factor (
Rs
) between the two peaks is
≥2.0
, and the tailing factor for the main peak is
≤1.5
. If these criteria fail, halt the analysis and wash the column.
Sample Preparation: Dissolve 10 mg of the research-grade sample in 10 mL of a 50:50 Water:Acetonitrile diluent. Filter through a 0.45 µm PTFE syringe filter.
Execution: Run a gradient method starting at 10% B, ramping to 90% B over 15 minutes. Monitor at 230 nm (optimal UV absorbance for the benzoyl chromophore).
Data Analysis: Calculate purity using the area normalization method. Report any unspecified impurity exceeding the ICH Q3A(R2) identification threshold[1].
Self-validating System Suitability Test (SST) workflow for HPLC analysis.
Protocol 2: qNMR for Absolute Purity Determination
Causality Focus: Signal isolation and relaxation times.
Materials:
400 MHz (or higher) NMR Spectrometer
Deuterated Dimethyl Sulfoxide (DMSO-
d6
)
Certified Reference Material (CRM) Maleic Acid (Internal Standard)
Step-by-Step Methodology:
Sample Weighing (Critical Step): Using a microbalance (readability 0.01 mg), accurately weigh ~15 mg of the benzoic acid derivative and ~5 mg of the CRM maleic acid into the same vial. Rationale: Gravimetric precision directly dictates the accuracy of the final purity calculation.
Dissolution: Add 0.7 mL of DMSO-
d6
. Vortex until completely dissolved.
Parameter Optimization: Set the relaxation delay (
D1
) to at least 5 times the longest longitudinal relaxation time (
T1
) of the protons of interest (typically
D1≥30
seconds for aromatic protons). Rationale: Insufficient relaxation time leads to incomplete signal recovery, skewing the integration and artificially lowering the calculated purity.
Execution: Acquire the
1
H NMR spectrum with a minimum of 32 scans to ensure a high signal-to-noise ratio (>150:1).
Integration & Calculation: Integrate the maleic acid olefinic singlet at ~6.3 ppm (2 protons) and a distinct, isolated aromatic proton of the benzoic acid derivative (e.g., the para-proton at ~7.5 ppm, 1 proton)[4]. Calculate the absolute mass fraction using the standard qNMR equation.
Regulatory Grounding: ICH Q3A(R2) Standards
For research-grade materials transitioning into preclinical or clinical development, purity is governed by the ICH Q3A(R2) guideline[1]. The guideline mandates strict thresholds for organic impurities based on the maximum daily dose of the drug substance:
Reporting Threshold: 0.05% (Impurities below this do not need to be reported).
Identification Threshold: 0.10% or 1.0 mg per day intake (Whichever is lower). Impurities above this must be structurally characterized (e.g., via LC-MS or isolation followed by NMR).
Qualification Threshold: 0.15% or 1.0 mg per day intake. Impurities at this level require toxicological data to ensure biological safety[1].
By employing the orthogonal, self-validating protocols outlined above, researchers can confidently ensure their benzoic acid derivatives meet these stringent regulatory requirements, safeguarding the integrity of downstream drug development.
References
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.org.
Benzoic Acid | Official Monographs. nihs.go.jp.
Technical Support Center: HPLC Analysis of Benzoic Acid Deriv
Introduction Benzoic acid is a preservative that is widely used as a food additive. swu.ac.th.
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorb
A Researcher's Guide to the Comparative Solubility of Sulfonamide Derivatives in Organic Solvents
Introduction: The Critical Role of Solubility in Sulfonamide Drug Development Sulfonamides, a cornerstone class of synthetic antimicrobial agents, continue to be vital in both human and veterinary medicine.[1] Their ther...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Solubility in Sulfonamide Drug Development
Sulfonamides, a cornerstone class of synthetic antimicrobial agents, continue to be vital in both human and veterinary medicine.[1] Their therapeutic efficacy is intrinsically linked to their physicochemical properties, with solubility being a paramount factor. Poor solubility can severely limit a drug's bioavailability, hinder formulation development, and lead to unreliable results in preclinical assays.[2] Consequently, a thorough understanding and systematic evaluation of the solubility of sulfonamide derivatives in various organic solvents are crucial for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for conducting comparative solubility studies of sulfonamide derivatives. It is designed to move beyond a simple recitation of protocols, offering instead an in-depth exploration of the theoretical underpinnings of sulfonamide solubility, a detailed, field-proven experimental methodology, and a comparative analysis of solubility data for a range of sulfonamide derivatives. By understanding the "why" behind the "how," researchers can make more informed decisions in solvent selection, formulation design, and lead optimization.
Theoretical Framework: Understanding the Drivers of Sulfonamide Solubility
The solubility of a solid crystalline solute, such as a sulfonamide, in a liquid solvent is a complex interplay of intermolecular forces. The process can be conceptually broken down into two main energy-requiring steps: the energy needed to break the solute-solute interactions in the crystal lattice (related to the melting point and enthalpy of fusion) and the energy required to create a cavity in the solvent for the solute molecule.[3] This is followed by the energy-releasing step of forming solute-solvent interactions. A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required for the preceding steps.
Several key factors govern the solubility of sulfonamides in organic solvents:
Molecular Structure of the Sulfonamide: The functional groups and overall architecture of the sulfonamide molecule play a pivotal role. The core structure contains both a polar sulfonamide group (-SO₂NH-) and a less polar aromatic ring.[4] Substituents on the aromatic ring or the sulfonamide nitrogen can significantly alter the molecule's overall polarity, hydrogen bonding capacity, and molecular size, thereby influencing its interaction with different solvents.[5]
Solvent Properties: The choice of an organic solvent is critical. Key solvent properties to consider include:
Polarity: Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes ("like dissolves like"). The dipole moment of a solvent is a good indicator of its polarity.
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can form strong interactions with the sulfonamide group, enhancing solubility.
Hildebrand and Hansen Solubility Parameters: These provide a more quantitative approach to predicting solubility. The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density and provides a single value to estimate the solvency of a nonpolar solvent.[6] The Hansen Solubility Parameters (HSP) offer a more nuanced model by dividing the total Hildebrand parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] A solute will be most soluble in a solvent with similar HSP values.
Experimental Protocol: The Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid due to its reliability and reproducibility.[9] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Rationale for the Shake-Flask Method
The core principle of this method is to ensure that the solvent is fully saturated with the solute, representing the maximum amount of solute that can be dissolved under the specified conditions (temperature and pressure). The agitation facilitates the dissolution process, while the extended equilibration time allows the system to reach a thermodynamic equilibrium. Subsequent separation of the undissolved solid and quantification of the solute in the supernatant provide the equilibrium solubility value.
Solvents: HPLC-grade or equivalent high-purity organic solvents.
Apparatus:
Analytical balance (readable to at least 0.1 mg)
Vials or flasks with airtight seals (e.g., screw-cap glass vials)
Thermostatic shaker bath or incubator with precise temperature control (± 0.5°C)
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE filters, chosen for chemical compatibility with the solvent)
Calibrated volumetric flasks and pipettes
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)
2. Experimental Procedure:
Preparation of Saturated Solutions:
Add an excess amount of the sulfonamide derivative to a vial. The excess is crucial to ensure saturation and can be visually confirmed by the presence of undissolved solid throughout the experiment.
Accurately add a known volume or mass of the organic solvent to the vial.
Securely seal the vials to prevent solvent evaporation, which would alter the concentration.
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
Agitate the samples at a constant, moderate speed (e.g., 100-150 rpm). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or foaming.
Allow the samples to equilibrate for a sufficient duration. This is a critical step; equilibrium time can range from 24 to 72 hours, depending on the solute-solvent system. It is highly recommended to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved sulfonamide remains constant.
Phase Separation:
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 1-2 hours) to allow the excess solid to settle.
For more complete separation, especially with fine particles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
Sample Withdrawal and Preparation:
Carefully withdraw a sample of the supernatant using a syringe.
Attach a syringe filter to the syringe and discard the initial portion of the filtrate (to saturate the filter membrane and avoid adsorption effects).
Filter the remaining supernatant into a clean vial.
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
Quantification:
Prepare a series of standard solutions of the sulfonamide in the same solvent with known concentrations.
Generate a calibration curve using the analytical instrument (e.g., by measuring absorbance at the λmax for UV-Vis or peak area for HPLC).
Measure the concentration of the diluted sample.
Calculation of Solubility:
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).
Self-Validating System and Causality
This protocol incorporates self-validating checks. The use of an excess of solid ensures saturation. Determining the equilibration time by sampling at multiple time points confirms that a true equilibrium has been reached. The use of a calibration curve with known standards ensures the accuracy of the quantification step. The choice of filter material (e.g., PTFE for broad organic solvent compatibility) is crucial to prevent filter dissolution or analyte adsorption, which would lead to erroneous results.
Experimental Workflow Diagram
Caption: Workflow for determining sulfonamide solubility via the isothermal shake-flask method.
Comparative Analysis of Sulfonamide Solubility in Organic Solvents
The following tables present a comparative summary of the solubility of several common sulfonamide derivatives in a range of organic solvents. This data has been compiled from various scientific studies and product information sheets. It is important to note that experimental conditions (e.g., temperature) can influence solubility, and these values should be considered as a guide.
Data Presentation
Table 1: Solubility of Sulfonamide Derivatives in Various Organic Solvents (at or near 25°C)
From the compiled data, several structure-solubility relationships can be inferred:
Impact of the N¹-Heterocyclic Substituent: The nature of the heterocyclic ring attached to the sulfonamide nitrogen significantly affects solubility. For instance, the pyrimidine ring in sulfadiazine and the isoxazole ring in sulfamethoxazole contribute to their overall molecular properties that result in high solubility in polar aprotic solvents like DMSO and DMF.
Role of the Amine Group: The free p-amino group on the benzene ring is a key feature of many antibacterial sulfonamides.[4] This group can participate in hydrogen bonding, influencing solubility in protic solvents.
General Trends: Most of the studied sulfonamides exhibit high solubility in highly polar aprotic solvents such as DMSO and DMF. Their solubility in alcohols like ethanol and methanol is generally lower but still significant for some derivatives. Non-polar solvents like cyclohexane tend to be poor solvents for these relatively polar molecules.[3][19]
Factors Influencing Solubility Diagram
Caption: Key factors influencing the solubility of sulfonamides in organic solvents.
Conclusion
The systematic study of sulfonamide solubility in organic solvents is an indispensable component of pharmaceutical research and development. This guide has provided a robust theoretical foundation, a detailed and validated experimental protocol, and a comparative analysis of solubility data to empower researchers in this endeavor. By understanding the interplay of solute and solvent properties, and by employing rigorous experimental techniques, scientists can effectively navigate the challenges of sulfonamide solubility, ultimately accelerating the development of new and improved medicines. The principles and methodologies outlined herein serve as a valuable resource for designing and executing meaningful comparative solubility studies.
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